2,3,5-Trichloro-4-iodopyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3,5-trichloro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3IN/c6-2-1-10-5(8)3(7)4(2)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDPWUULSOOSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573776 | |
| Record name | 2,3,5-Trichloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406676-23-1 | |
| Record name | 2,3,5-Trichloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2,3,5-Trichloro-4-iodopyridine from Polychlorinated Pyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2,3,5-trichloro-4-iodopyridine, a valuable building block in medicinal chemistry and materials science. Due to the limited direct literature on this specific compound, this guide outlines a robust two-step synthesis adapted from well-established methodologies for structurally similar polychlorinated pyridines. The protocols detailed herein are based on reliable, high-yield reactions, offering a practical approach for the preparation of this key intermediate.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached in two main stages, starting from a readily available polychlorinated pyridine, such as pentachloropyridine or 2,3,5,6-tetrachloropyridine.
Step 1: Reductive Dechlorination to 2,3,5-Trichloropyridine
The initial step involves the selective removal of chlorine atoms from a more highly chlorinated pyridine. A well-documented method for this transformation is the use of metallic zinc in a strongly alkaline aqueous solution.[1][2] This reaction proceeds with good selectivity and high yields.
Step 2: Regioselective Iodination
The resulting 2,3,5-trichloropyridine is then subjected to iodination. Based on analogous reactions with other polychlorinated pyridines, the 4-position is the most susceptible to nucleophilic substitution by an iodide source.[3][4] The use of sodium iodide in a polar aprotic solvent like dimethylformamide (DMF) is an effective method for this transformation.[3]
Experimental Protocols
The following are detailed experimental procedures adapted from established literature for the synthesis of analogous compounds.
Step 1: Synthesis of 2,3,5-Trichloropyridine from Pentachloropyridine
This protocol is adapted from the procedure for the preparation of 2,3,5-trichloropyridine from pentachloropyridine.[1][2]
Materials:
-
Pentachloropyridine
-
Benzene (or another suitable water-immiscible solvent like toluene)
-
8N Sodium Hydroxide solution
-
Zinc dust
-
Stirrer
-
Reflux condenser
-
Heating mantle
-
Thermometer
-
Filtration apparatus
Procedure:
-
In a 5-liter, three-neck flask equipped with a reflux condenser, mechanical stirrer, and thermometer, combine pentachloropyridine (1.0 mole, 251.0 g), benzene (500 mL), and 8N sodium hydroxide solution (1.25 L, 10 moles).
-
Heat the mixture to approximately 75°C with continuous stirring.
-
Carefully add zinc dust (4.0 gram atoms, 260.0 g) to the heated mixture.
-
Increase the temperature to reflux (approximately 79°C) and maintain for 5 hours. The pH of the reaction mixture should be maintained at 14-15.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the cooled mixture to remove insoluble materials.
-
The filtrate contains the 2,3,5-trichloropyridine product in the organic phase. Further purification can be achieved by separation of the organic layer, washing with water, drying over an anhydrous salt (e.g., MgSO₄), and removal of the solvent under reduced pressure.
Step 2: Synthesis of this compound from 2,3,5-Trichloropyridine
This protocol is adapted from the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine from pentachloropyridine.[3]
Materials:
-
2,3,5-Trichloropyridine
-
Sodium Iodide (NaI)
-
Dimethylformamide (DMF)
-
Reflux condenser
-
Heating mantle
-
Stirrer
-
Filtration apparatus
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,3,5-trichloropyridine (1 mmol) in DMF (3 mL).
-
Add sodium iodide (an excess, e.g., 2-4.5 mmol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 1.5-2 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into water (10 mL).
-
Collect the resulting precipitate by filtration and dry thoroughly.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound.
Quantitative Data
The following tables summarize the quantitative data from the synthesis of analogous compounds, providing an expected range for the proposed synthesis.
Table 1: Reductive Dechlorination of Polychlorinated Pyridines [1][2]
| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield |
| Pentachloropyridine | 2,3,5-Trichloropyridine | Zinc, NaOH | Benzene/Water | 5 hours | ~72% |
| 2,3,5,6-Tetrachloropyridine | 2,3,5-Trichloropyridine | Zinc, NaOH | Benzene/Water | 7 hours | High |
Table 2: Iodination of Polychlorinated Pyridines [3]
| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield |
| Pentachloropyridine | 2,3,5,6-Tetrachloro-4-iodopyridine | NaI | DMF | 1.5 hours | 88% |
| Pentachloropyridine (Microwave) | 2,3,5,6-Tetrachloro-4-iodopyridine | NaI | DMF | 10 min | High |
Visualized Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
References
- 1. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. orgchemres.org [orgchemres.org]
- 4. Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,3,5-Trichloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and anticipated chemical properties and reactivity of 2,3,5-Trichloro-4-iodopyridine. Due to the limited availability of specific experimental data for this compound, this guide leverages data from structurally similar polychlorinated and iodinated pyridines to project its characteristics and potential applications in synthetic chemistry. This document is intended to serve as a valuable resource for researchers in drug discovery and materials science, offering insights into the synthetic utility of this highly functionalized heterocyclic compound.
Chemical and Physical Properties
Table 1: Chemical Identifiers and Predicted Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅HCl₃IN | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 308.33 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 406676-23-1 | --INVALID-LINK-- |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. | Inferred from related compounds.[1] |
Note: The absence of experimentally determined melting and boiling points is a significant data gap. Researchers should perform their own characterization of this compound.
Reactivity Profile
The reactivity of this compound is dictated by the electronic properties of the pyridine ring, which is rendered electron-deficient by the presence of three chlorine atoms and one iodine atom. This high degree of halogenation makes the compound an excellent substrate for a variety of transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitrogen atom and the four halogen substituents significantly activates the pyridine ring towards nucleophilic attack. The positions of substitution will be governed by both electronic and steric factors. The chlorine atoms are expected to be susceptible to displacement by a range of nucleophiles.
Caption: Potential regiochemical outcomes of nucleophilic aromatic substitution on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the 4-position. Common cross-coupling reactions that are expected to be highly efficient with this substrate include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Caption: Key palladium-catalyzed cross-coupling reactions of this compound.
Experimental Protocols
The following are representative experimental protocols for reactions that are expected to be applicable to this compound, based on procedures for analogous halogenated pyridines. It is crucial to note that these are generalized procedures and will likely require optimization for this specific substrate.
General Procedure for Nucleophilic Aromatic Substitution
This protocol is adapted from procedures for the reaction of nucleophiles with other polychlorinated heteroaromatics.
Materials:
-
This compound
-
Nucleophile (e.g., amine, alkoxide, thiol) (1.0-1.5 equivalents)
-
Base (e.g., K₂CO₃, NaH, Et₃N) (1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, THF, CH₃CN)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the anhydrous solvent.
-
Add the base and stir the suspension for 10-15 minutes.
-
Add the nucleophile dropwise at room temperature.
-
The reaction mixture is then stirred at an appropriate temperature (ranging from room temperature to reflux) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling
This protocol is based on established methods for the Suzuki-Miyaura coupling of iodo- and chloro-pyridines.[2]
Materials:
-
This compound
-
Aryl- or vinylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)
-
Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equivalent), the boronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Caption: A conceptual workflow for a typical palladium-catalyzed cross-coupling experiment.
Conclusion
This compound is a promising, yet under-characterized, building block for organic synthesis. Its highly halogenated structure provides multiple reactive sites for functionalization. The pronounced reactivity difference between the carbon-iodine and carbon-chlorine bonds should allow for selective, sequential modifications, making it a valuable precursor for the synthesis of complex, polysubstituted pyridine derivatives. Such compounds are of significant interest in the development of novel pharmaceuticals and advanced materials. Further experimental investigation is warranted to fully elucidate the physical properties and optimize the reaction conditions for this versatile reagent.
References
Spectroscopic Analysis of 2,3,5-Trichloro-4-iodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,3,5-Trichloro-4-iodopyridine. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established spectroscopic principles and comparative data from structurally related halogenated pyridines to predict its spectral characteristics. Detailed experimental protocols for acquiring the necessary data are also provided, along with a logical workflow for structural elucidation.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound based on the analysis of related compounds and known spectroscopic trends.
Table 1: Predicted FT-IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch (Aromatic) | ~3100 - 3050 | Weak |
| C=N/C=C Stretch (Pyridine Ring) | ~1570, 1540, 1420 | Medium to Strong |
| C-Cl Stretch | ~850, 790 | Strong |
| C-I Stretch | ~600 - 500 | Medium |
Note: The prediction is based on comparative analysis with compounds like 2,6-dichloro-4-iodopyridine and other polychlorinated pyridines. The pyridine ring vibrations are complex and can be influenced by the substitution pattern.[1]
Table 2: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.0 - 8.5 | Singlet | N/A |
Note: In a deuterated solvent like CDCl₃, the single proton at the 6-position is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be downfield due to the deshielding effects of the electronegative nitrogen and halogen atoms.
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 - 155 |
| C-3 | ~135 - 140 |
| C-4 | ~100 - 105 |
| C-5 | ~130 - 135 |
| C-6 | ~145 - 150 |
Note: The chemical shifts are estimated based on the known effects of chloro and iodo substituents on the pyridine ring. The carbon bearing the iodine (C-4) is expected to be significantly shielded compared to the carbons bearing chlorine atoms.
Table 4: Predicted UV-Vis Spectral Data
| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| Hexane | ~210, ~260, ~300 | High, Medium, Low |
| Ethanol | ~215, ~265, ~305 | High, Medium, Low |
Note: Halogenated pyridines typically exhibit multiple absorption bands in the UV region corresponding to π→π and n→π* transitions. The exact position and intensity of these bands can be influenced by the solvent polarity.*[2][3]
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for a solid organic compound like this compound.
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
Objective: To obtain a high-quality infrared spectrum of the solid sample.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
This compound sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Apply Pressure: Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
Data Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.[1]
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, raise the press arm, remove the sample, and clean the ATR crystal thoroughly with a lint-free wipe and isopropanol.
NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube
-
Pipette
-
Filter
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Transfer to NMR Tube: Filter the solution through a small plug of cotton or a syringe filter directly into a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Shimming and Locking: The instrument will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds).
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
UV-Vis Spectroscopy
Objective: To obtain the ultraviolet-visible absorption spectrum of the compound.
Materials:
-
UV-Vis Spectrophotometer (double beam is preferred)
-
This compound sample
-
Spectroscopic grade solvent (e.g., hexane or ethanol)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of the compound in the chosen solvent of a known concentration (e.g., 1 mg/mL). From this stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.1 - 1.0.
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes to ensure a stable output.
-
Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan over the desired wavelength range (e.g., 200-400 nm) to zero the absorbance of the solvent and cuvettes.[4][5]
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place the cuvette back into the sample holder.
-
Data Acquisition: Scan the sample over the same wavelength range as the baseline. The instrument will record the absorbance at each wavelength.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships between the different techniques for the structural elucidation of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationships between spectroscopic methods and derived structural information.
References
Navigating the Regioselectivity of 2,3,5-Trichloro-4-iodopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,3,5-Trichloro-4-iodopyridine is a highly functionalized heterocyclic building block offering multiple reaction sites for the synthesis of complex, polysubstituted pyridine derivatives. The presence of four halogen atoms with distinct electronic and steric environments allows for a high degree of selective functionalization. This technical guide elucidates the principles governing the differential reactivity of the iodine and chlorine substituents in this molecule. While direct quantitative experimental data for this specific compound is limited in published literature, this guide provides a robust predictive framework based on established principles of halogen reactivity in pyridines and data from closely analogous systems. The primary modes of functionalization—palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr)—are discussed in detail, providing a strategic roadmap for synthetic chemists.
Core Principles of Halogen Reactivity in Polysubstituted Pyridines
The reactivity of halogens on a pyridine ring is governed by a combination of factors:
-
Carbon-Halogen Bond Strength: In the context of palladium-catalyzed cross-coupling reactions, the reactivity order is dictated by the C-X bond strength, which follows the trend: C-I > C-Br > C-Cl > C-F . The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the stronger C-Cl bond.
-
Position Relative to the Pyridine Nitrogen: The pyridine nitrogen is electron-withdrawing, which activates the ring towards nucleophilic attack. This effect is most pronounced at the ortho (C2/C6) and para (C4) positions. Consequently, these positions are more susceptible to nucleophilic aromatic substitution (SNAr).
-
Reaction Type: The chosen reaction mechanism dictates which halogen will be targeted. Palladium-catalyzed reactions will preferentially target the iodo group, whereas SNAr reactions will favor the most electronically activated chloro positions.
Based on these principles, the predicted order of reactivity for this compound is established.
Caption: Predicted reactivity hierarchy for the halogens in this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-iodo position is the primary site for selective functionalization via common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The significant difference in reactivity between the C-I and C-Cl bonds allows for high chemoselectivity under standard conditions.
Quantitative Data from Analogous Systems
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12-24 | 75-90 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (6 mol%) | Et₃N | THF/DMF | 25-60 | 8-16 | 80-95 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (2 mol%), Xantphos (8 mol%) | NaOtBu | Toluene | 100-120 | 12-24 | 70-85 |
Table reflects data for the analogous compound 2,6-dichloro-4-iodopyridine and serves as a predictive guide.
Experimental Protocols (Template)
The following protocols are adapted from established procedures for similar polyhalogenated pyridines and serve as a starting point for the functionalization of this compound at the C4 position.[1]
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed 4:1:1 mixture of Toluene:Ethanol:Water (10 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous and degassed triethylamine (5 mL) and the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at room temperature for 8-16 hours. Gentle heating (e.g., 40-60 °C) may be necessary for less reactive alkynes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.
Caption: General workflow for the selective functionalization at the C4-iodo position.
Nucleophilic Aromatic Substitution (SNAr)
After functionalization of the C4-iodo position, the remaining chloro-substituents can be targeted via nucleophilic aromatic substitution. The reactivity of the chlorine atoms is dictated by their position relative to the electron-withdrawing pyridine nitrogen.
-
C2-Chloro: This position is ortho to the nitrogen and is the most activated site for SNAr. It is the most likely position to be substituted by a wide range of nucleophiles (O-, N-, and S-centered) under relatively mild conditions.
-
C5-Chloro: This position is para to the C2-position and meta to the nitrogen. Its reactivity is lower than the C2 position.
-
C3-Chloro: This position is meta to the nitrogen and is the least activated of the three chloro-substituents, requiring harsher reaction conditions for substitution.
This differential reactivity allows for a sequential SNAr strategy to introduce multiple different substituents.
Quantitative Data from Analogous Systems
Data from the reaction of 2,3,5,6-tetrachloro-4-iodopyridine with various nucleophiles provides insight into the regioselectivity of SNAr on a similarly substituted pyridine ring.
| Nucleophile | Reagent | Solvent | Conditions | Major Product | Reference |
| O-centered | Sodium methoxide | Methanol | Reflux | Substitution at C2/C6 | [2] |
| N-centered | Ammonia | Ethanol | 150 °C, sealed tube | Substitution at C2/C6 | [2] |
| S-centered | Sodium thiophenoxide | DMF | Room Temp | Substitution at C4 | [3] |
Note: In the tetrachloro analog, the C4 position is chlorinated and competes with C2/C6. For 2,3,5-trichloro-4-substituted-pyridine, the C2 position is expected to be the primary site of SNAr.
Template Protocol: SNAr at C2
This protocol describes a general procedure for the substitution of the C2-chloro group on a 4-substituted-2,3,5-trichloropyridine.
-
In a reaction vessel, dissolve the 4-substituted-2,3,5-trichloropyridine (1.0 mmol) in a suitable solvent (e.g., DMF, DMSO, or an alcohol like n-butanol).
-
Add the nucleophile (e.g., an amine, alkoxide, or thiol) (1.1 - 2.0 mmol).
-
If required, add a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) (1.5 - 3.0 mmol).
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the nucleophile's reactivity.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, pour into water, and extract with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Sequential Functionalization Strategy
The differential reactivity of the halogen atoms enables a powerful sequential functionalization strategy, allowing for the synthesis of highly complex and diverse pyridine scaffolds.
Caption: A potential sequential functionalization pathway for this compound.
Conclusion
This compound is a versatile synthetic intermediate with a predictable and exploitable hierarchy of halogen reactivity. The C4-iodo position serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, which can be performed with high selectivity. Subsequent functionalization of the chloro-substituents can be achieved through nucleophilic aromatic substitution, with the C2 position being the most reactive. This stepwise approach provides medicinal and materials chemists with a powerful tool for the rational design and synthesis of novel, highly substituted pyridine derivatives. Further experimental studies on this specific molecule will be invaluable to precisely quantify the reaction kinetics and yields, thereby refining the predictive models presented in this guide.
References
2,3,5-Trichloro-4-iodopyridine: A Technical Overview for Researchers
CAS Number: 406676-23-1
Molecular Formula: C₅HCl₃IN
Molecular Weight: 308.33 g/mol
This technical guide provides an in-depth overview of 2,3,5-trichloro-4-iodopyridine, a halogenated pyridine derivative of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This compound serves as a versatile building block for the synthesis of more complex molecular architectures.
Physicochemical and Quantitative Data
| Property | Value | Source(s) |
| CAS Number | 406676-23-1 | [3][4][5][6] |
| Molecular Formula | C₅HCl₃IN | [5] |
| Molecular Weight | 308.33 g/mol | [6] |
| Purity (Typical) | ≥95% | [1][2] |
Molecular Structure
The molecular structure of this compound consists of a pyridine ring substituted with three chlorine atoms at positions 2, 3, and 5, and an iodine atom at position 4.
Caption: 2D molecular structure of this compound.
Synthesis and Reactivity
A specific, detailed experimental protocol for the synthesis of this compound is not prominently available in the surveyed literature. However, the synthesis of structurally similar compounds provides insight into potential synthetic routes.
Halogenated pyridines are frequently used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[7][8] Their utility often stems from the ability to selectively functionalize the pyridine ring through cross-coupling reactions. For instance, the related compound 2,6-dichloro-4-iodopyridine is a known versatile intermediate for creating trisubstituted pyridines via reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings.[9]
A plausible synthetic strategy for this compound could involve the direct iodination of 2,3,5-trichloropyridine or the selective dehalogenation of a more substituted precursor. The synthesis of the starting material, 2,3,5-trichloropyridine, can be achieved through various methods, including the reaction of 2-chloropyridine with a chlorinating agent or the reductive dechlorination of pentachloropyridine or 2,3,5,6-tetrachloropyridine.[10][11]
Experimental Protocol for a Related Compound: Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine
As an illustrative example, the following is a reported method for the synthesis of the closely related compound, 2,3,5,6-tetrachloro-4-iodopyridine, from pentachloropyridine.[12] This protocol demonstrates a common strategy for the introduction of iodine onto a polychlorinated pyridine ring.
Materials:
-
Pentachloropyridine
-
Sodium iodide
-
Dimethylformamide (DMF)
-
Ethanol (for recrystallization)
-
Water
Procedure (Reflux Method): [12]
-
A suspension of pentachloropyridine (1 mmol, 0.251 g) in 3 ml of DMF is treated with sodium iodide (4.5 mmol, 0.674 g).
-
The reaction mixture is refluxed for 1.5 hours.
-
After cooling, the reaction mixture is poured into water (10 ml).
-
The resulting precipitate is collected by filtration and dried.
-
Recrystallization from ethanol yields 2,3,5,6-tetrachloro-4-iodopyridine as white crystals.
Procedure (Microwave Irradiation Method): [12]
-
A solution of pentachloropyridine (1 mmol, 0.251 g) and sodium iodide (2 mmol, 0.300 g) in DMF (3 ml) is irradiated with a microwave at 600 W at a temperature of 140 °C for 10 minutes.
-
The reaction mixture is then poured into water (10 ml).
-
The product is collected by filtration and dried.
It is conceivable that a similar nucleophilic substitution of a chlorine atom with iodide could be applied to a suitable trichloropyridine precursor to yield this compound.
Applications in Research and Development
This compound is a valuable intermediate in organic synthesis, particularly for the development of novel compounds in the pharmaceutical and agrochemical industries.[3] The presence of multiple halogen atoms with differential reactivity allows for selective functionalization of the pyridine core, enabling the construction of diverse molecular libraries for screening and lead optimization. The utility of halogenated pyridines as key building blocks in drug discovery is well-documented.[7][8]
References
- 1. Pyridine, 2,3,5-trichloro- | C5H2Cl3N | CID 27666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chempanda.com [chempanda.com]
- 3. orgchemres.org [orgchemres.org]
- 4. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 5. L19623.03 [thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Iodopyridine | Chemical Product Catalog - Chemsrc [chemsrc.com]
- 9. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 10. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 11. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound - High purity | EN [georganics.sk]
Stability and Storage of 2,3,5-Trichloro-4-iodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for 2,3,5-Trichloro-4-iodopyridine. Due to a lack of specific stability studies for this compound, this guide synthesizes data from safety data sheets (SDS) of closely related halogenated pyridines and general principles of chemical stability for analogous structures.
Chemical Properties and Inherent Stability
This compound is a polyhalogenated aromatic heterocyclic compound. The presence of both chloro and iodo substituents on the pyridine ring influences its reactivity and stability. The carbon-iodine bond is generally the weakest point in the molecule and is susceptible to cleavage, particularly under the influence of light or heat. Halogenated pyridines are noted to have lower rates of biodegradation compared to other substituted pyridines[1][2].
Recommended Storage Conditions
Based on information for analogous compounds such as 2-Chloro-4-iodopyridine, 5-Chloro-2-fluoro-4-iodopyridine, and 2,5-Dichloro-4-iodopyridine, the following storage conditions are recommended to ensure the long-term integrity of this compound.
Table 1: Recommended Storage Conditions for this compound (inferred from analogous compounds)
| Parameter | Recommendation | Rationale and Citations |
| Temperature | Store at room temperature or refrigerated (2-8°C). A supplier of 2-Chloro-4-iodopyridine recommends room temperature storage, while another recommends refrigerated conditions (0-10°C)[3]. For long-term storage, refrigeration is the more conservative and recommended approach. | |
| Light | Protect from light.[4] | The carbon-iodine bond is susceptible to photolytic cleavage, which can lead to degradation. Storing in amber vials or in a dark cabinet is crucial. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and keep sealed in a dry environment.[3] | Halogenated compounds can be sensitive to air and moisture. An inert atmosphere prevents oxidative degradation and hydrolysis. |
| Container | Keep in a tightly closed container. | To prevent exposure to moisture and atmospheric contaminants. |
Chemical Incompatibility
To prevent hazardous reactions and degradation of the material, it is crucial to avoid storing this compound with incompatible chemicals.
Table 2: Incompatible Materials
| Incompatible Material Class | Specific Examples | Rationale and Citations |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can cause vigorous or explosive reactions with halogenated compounds. This is a common incompatibility noted for many chemicals[5]. |
| Strong Acids | Sulfuric Acid, Hydrochloric Acid | May catalyze degradation reactions[5]. |
Potential Degradation Pathways
While specific degradation products for this compound have not been documented in the searched literature, general degradation pathways for similar molecules can be inferred.
-
Photodegradation: The primary pathway for light-induced degradation is the homolytic cleavage of the C-I bond, which is the weakest bond in the molecule. This would generate a trichloropyridyl radical and an iodine radical[6].
-
Reductive Dehalogenation: Under certain environmental or experimental conditions, reductive dehalogenation can occur, where a halogen atom is replaced by a hydrogen atom. This is a known microbial degradation pathway for halogenated aromatic compounds[7].
-
Hydrolysis: Although likely slow, reaction with water, especially at elevated temperatures or non-neutral pH, could potentially lead to the replacement of a halogen substituent with a hydroxyl group.
Experimental Protocols: Stability Indicating Methods
Formal stability studies for this compound are not publicly available. However, a general approach to developing a stability-indicating method would involve subjecting the compound to forced degradation under various stress conditions. The goal is to produce degradation products that can be separated from the parent compound using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
Protocol Outline for a Forced Degradation Study:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of the compound to 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
Analyze the stressed samples, along with an unstressed control, by a reverse-phase HPLC method with UV detection.
-
The chromatographic system should be developed to achieve baseline separation between the parent peak and any degradation product peaks.
-
-
Method Validation: The stability-indicating method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness[8][9].
Visualization of Storage and Handling Logic
The following diagram illustrates the decision-making process for the appropriate storage and handling of this compound.
Caption: Logical workflow for the storage and handling of this compound.
Disclaimer: The information provided in this guide is based on data from analogous compounds and general chemical principles. It is intended for informational purposes only. Users should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and up-to-date information and handle this chemical in accordance with good laboratory practices.
References
- 1. benchchem.com [benchchem.com]
- 2. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4-iodopyridine CAS#: 153034-86-7 [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 2,3,5,6-Tetrachloro-4-iodopyridine | 30332-35-5 | Benchchem [benchchem.com]
- 7. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsdr.org [ijsdr.org]
Regioselectivity of Nucleophilic Substitution on 2,3,5-Trichloro-4-iodopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the regioselectivity of nucleophilic substitution reactions on the highly functionalized pyridine derivative, 2,3,5-Trichloro-4-iodopyridine. Understanding the principles governing these reactions is crucial for the rational design and synthesis of novel compounds in medicinal chemistry and materials science. This document provides a comprehensive overview of the expected reactivity, supported by data from analogous systems, detailed experimental protocols, and visual representations of the underlying chemical logic.
Introduction to Nucleophilic Aromatic Substitution (SNAr) on Pyridine Systems
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic rings, particularly electron-deficient systems like pyridine. The pyridine nitrogen atom activates the ring towards nucleophilic attack, primarily at the C2 (ortho) and C4 (para) positions, by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.
The regioselectivity of SNAr reactions on substituted pyridines is influenced by several factors:
-
Electronic Effects: Electron-withdrawing groups further activate the ring and can direct the substitution to specific positions.
-
Leaving Group Ability: The nature of the leaving group is critical. In general, for SNAr reactions, the rate-determining step is the nucleophilic attack, and the carbon-halogen bond strength can influence reactivity, with C-F often being the most reactive due to the high electronegativity of fluorine stabilizing the intermediate, followed by C-Cl, C-Br, and C-I. However, in many cases, the leaving group ability (I > Br > Cl > F) also plays a significant role in the second step of the reaction, the expulsion of the halide.
-
Nucleophile Type: The "hard" or "soft" nature of the nucleophile can influence the site of attack. Hard nucleophiles (e.g., alkoxides, primary amines) tend to react at positions with a higher positive charge density, while soft nucleophiles (e.g., thiols) may react at positions that lead to a more delocalized and stable transition state.
For this compound, the pyridine nitrogen activates the C2 and C4 positions. The presence of three chlorine atoms and one iodine atom creates a complex electronic landscape, making the prediction of regioselectivity non-trivial.
Predicted Regioselectivity on this compound
While specific literature on the nucleophilic substitution of this compound is scarce, we can extrapolate the expected regioselectivity based on studies of the closely related compound, 2,3,5,6-tetrachloro-4-iodopyridine. In this analog, substitution patterns are dictated by the nature of the nucleophile.
The primary positions for nucleophilic attack on this compound are C2, C4 (bearing the iodine), and C5. The C3 position is generally less reactive. The iodine at the C4 position is the most polarizable and often the best leaving group among halogens in nucleophilic aromatic substitution, suggesting that substitution at C4 is a strong possibility. However, the chlorine atoms at C2 and C5 are also activated by the pyridine nitrogen.
Visualization of Potential Reaction Pathways
The following diagram illustrates the potential sites of nucleophilic attack on this compound.
Caption: Potential nucleophilic attack pathways on this compound.
Quantitative Data on Regioselectivity (Based on Analogs)
The following tables summarize the expected regioselectivity for the reaction of this compound with various nucleophiles, based on data from analogous polychlorinated pyridines.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile (Amine) | Expected Major Product | Expected Minor Product(s) | Rationale |
| Primary Amines (e.g., n-Butylamine) | 4-Amino-2,3,5-trichloropyridine | 2-Amino-3,5-dichloro-4-iodopyridine | The C4 position is highly activated and iodine is a good leaving group. |
| Secondary Amines (e.g., Piperidine) | 4-Piperidinyl-2,3,5-trichloropyridine | 2-Piperidinyl-3,5-dichloro-4-iodopyridine | Similar to primary amines, attack at C4 is favored. |
| Aromatic Amines (e.g., Aniline) | 4-Anilino-2,3,5-trichloropyridine | 2-Anilino-3,5-dichloro-4-iodopyridine | Softer nucleophile, but C4 remains the most likely site of substitution. |
Table 2: Reaction with Alkoxide Nucleophiles
| Nucleophile (Alkoxide) | Expected Major Product | Expected Minor Product(s) | Rationale |
| Sodium Methoxide | 4-Methoxy-2,3,5-trichloropyridine | 2-Methoxy-3,5-dichloro-4-iodopyridine | Hard nucleophile, attacks the most electron-deficient C4 position. |
| Sodium Ethoxide | 4-Ethoxy-2,3,5-trichloropyridine | 2-Ethoxy-3,5-dichloro-4-iodopyridine | Reactivity pattern similar to methoxide. |
Table 3: Reaction with Thiol Nucleophiles
| Nucleophile (Thiol) | Expected Major Product | Expected Minor Product(s) | Rationale |
| Sodium Thiophenoxide | 4-(Phenylthio)-2,3,5-trichloropyridine | 2-(Phenylthio)-3,5-dichloro-4-iodopyridine | Soft nucleophile, attack at the highly polarizable C-I bond at C4 is expected. |
| Sodium Ethanethiolate | 4-(Ethylthio)-2,3,5-trichloropyridine | 2-(Ethylthio)-3,5-dichloro-4-iodopyridine | Similar to thiophenoxide, C4 substitution is the likely major pathway. |
Experimental Protocols
The following is a generalized experimental protocol for the nucleophilic aromatic substitution on a polyhalogenated pyridine, which can be adapted for this compound.
General Procedure for Amination
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or DMSO) is added the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (1.5-2.0 eq.).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the amine. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired substituted pyridine.
General Procedure for Alkoxylation
-
Reaction Setup: To a solution of the alkoxide (generated in situ from the corresponding alcohol and a strong base like sodium hydride or sodium metal) (1.1-1.5 eq.) in its parent alcohol or an anhydrous polar aprotic solvent (e.g., THF or DMF), is added a solution of this compound (1.0 eq.) in the same solvent.
-
Reaction Conditions: The reaction is typically stirred at temperatures ranging from 0 °C to reflux. The reaction is monitored by TLC or GC-MS.
-
Work-up: After completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent.
-
Purification: The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.
General Procedure for Thiolation
-
Reaction Setup: To a solution of the thiol (1.1 eq.) and a base (e.g., sodium hydride, potassium carbonate, or sodium hydroxide) (1.2 eq.) in a polar aprotic solvent (e.g., DMF or DMSO) is added this compound (1.0 eq.).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-80 °C) until the starting material is consumed, as indicated by TLC or LC-MS.
-
Work-up: The reaction mixture is poured into water and extracted with an organic solvent.
-
Purification: The organic layer is washed with water and brine, dried, and the solvent is evaporated. The crude product is purified by chromatography.
Visualized Experimental Workflow
The following diagram outlines a typical experimental workflow for a nucleophilic substitution reaction on this compound.
Caption: A generalized experimental workflow for nucleophilic substitution.
Conclusion
The regioselectivity of nucleophilic substitution on this compound is predicted to be highly dependent on the nature of the nucleophile, with a strong preference for substitution at the C4 position due to the excellent leaving group ability of iodide and the electronic activation by the pyridine nitrogen. The provided experimental protocols and workflows offer a solid foundation for researchers to explore the reactivity of this versatile building block. Further experimental validation is necessary to confirm these predictions and to fully elucidate the synthetic potential of this compound in the development of novel chemical entities.
The Synthesis and Utility of 2,3,5-Trichloro-4-iodopyridine: A Technical Guide for Chemical Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,5-Trichloro-4-iodopyridine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive iodinated position and three less labile chlorine atoms, allows for selective and sequential chemical modifications. This technical guide provides a comprehensive review of the plausible synthetic routes to this compound and explores its utility as a key intermediate in the synthesis of complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions. Detailed, albeit theoretical, experimental protocols are provided, along with a summary of relevant data from analogous compounds to guide synthetic efforts.
Introduction
Polychlorinated and iodinated pyridines are a class of compounds that have garnered considerable interest in the field of organic synthesis, primarily due to their role as precursors to a wide array of biologically active molecules and functional materials.[1] The differential reactivity of the carbon-halogen bonds in these molecules is a key feature that enables chemists to perform selective functionalization. Specifically, the carbon-iodine bond is significantly more susceptible to oxidative addition in transition metal catalysis than the more robust carbon-chlorine bonds, making iodo-polychloropyridines valuable platforms for sequential cross-coupling reactions.[2]
This compound, in particular, presents an attractive scaffold for the synthesis of multi-substituted pyridines. The iodine atom at the 4-position serves as a handle for the introduction of a diverse range of substituents via reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The remaining chlorine atoms can then be either retained or further functionalized under more forcing conditions, providing a pathway to complex, unsymmetrical pyridine derivatives. This guide will detail the most probable synthetic strategies to access this valuable intermediate and highlight its potential applications in modern drug discovery and chemical research.
Synthesis of this compound
Proposed Synthetic Route 1: Iodination of 2,3,5-Trichloropyridine
This approach commences with the commercially available or synthetically accessible 2,3,5-trichloropyridine.[3][4][5] Due to the electron-deficient nature of the trichlorinated pyridine ring, direct electrophilic iodination is expected to be challenging. A more viable strategy involves a directed ortho-metalation (DoM) approach, where a directing group would guide lithiation to the C4 position, followed by quenching with an iodine source.[2][6][7][8][9] However, without a suitable directing group on 2,3,5-trichloropyridine itself, a halogen-dance reaction or lithiation at the most acidic proton, likely C6, might occur. A more plausible, though multi-step, approach would involve the introduction of a directing group, subsequent iodination, and its eventual removal.
A more direct, albeit speculative, approach could involve a radical-based C-H iodination, which has been shown to be effective for some electron-deficient heterocycles.[10][11]
Diagram of Proposed Synthetic Route 1
Caption: Proposed synthesis of this compound via directed metalation.
Detailed Experimental Protocol (Theoretical):
-
Preparation of 2,3,5-Trichloropyridine: 2,3,5-Trichloropyridine can be synthesized by the direct reaction of pentachloropyridine or 2,3,5,6-tetrachloropyridine with metallic zinc in a strongly alkaline aqueous solution.[3]
-
Directed Lithiation and Iodination:
-
To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), an equimolar amount of n-butyllithium is added dropwise. The mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA).
-
A solution of 2,3,5-trichloropyridine in anhydrous THF is then added slowly to the LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to facilitate the formation of the 4-lithiated intermediate.
-
A solution of iodine (I₂) in anhydrous THF is added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Proposed Synthetic Route 2: Selective Dechlorination of 2,3,5,6-Tetrachloro-4-iodopyridine
This strategy involves the initial synthesis of 2,3,5,6-tetrachloro-4-iodopyridine, a known compound, followed by the selective removal of the chlorine atom at the 6-position.
Diagram of Proposed Synthetic Route 2
Caption: Proposed synthesis via iodination of pentachloropyridine and subsequent selective dechlorination.
Detailed Experimental Protocol (Theoretical):
-
Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine:
-
A suspension of pentachloropyridine and sodium iodide in dimethylformamide (DMF) is heated at reflux or irradiated with microwaves.[12]
-
The reaction mixture is then poured into water, and the resulting precipitate is filtered, washed with water, and dried to yield 2,3,5,6-tetrachloro-4-iodopyridine.
-
-
Selective Catalytic Hydrodechlorination:
-
2,3,5,6-Tetrachloro-4-iodopyridine is dissolved in a suitable solvent such as methanol or ethanol.
-
A palladium-based catalyst, for example, 5% Pd on carbon (Pd/C), is added to the solution.[13]
-
An acid scavenger, such as sodium acetate or triethylamine, is added to neutralize the HCl formed during the reaction.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature. The reaction progress is monitored by TLC or GC-MS to maximize the formation of the desired product while minimizing over-reduction.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and evaporated. The crude product is then purified by column chromatography to isolate this compound.
-
Applications in Organic Synthesis
The primary utility of this compound lies in its capacity to serve as a scaffold for the synthesis of polysubstituted pyridines through sequential, site-selective cross-coupling reactions. The greater reactivity of the C4-I bond compared to the C-Cl bonds allows for initial functionalization at the 4-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This compound is an excellent substrate for coupling with various aryl- and heteroarylboronic acids or esters at the 4-position.[14]
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to arylethynylpyridines.[15][16]
Diagram of Sonogashira Coupling Workflow
Caption: General workflow for the Sonogashira coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 4-amino-2,3,5-trichloropyridines from a wide range of primary and secondary amines.[17][18][19][20][21]
Diagram of Buchwald-Hartwig Amination Workflow
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Potential in Drug Discovery
Halogenated pyridines are prevalent scaffolds in a multitude of pharmaceuticals and agrochemicals.[22] The introduction of various substituents onto the pyridine ring can modulate the compound's physicochemical properties and biological activity. Compounds derived from this compound could potentially exhibit a range of biological activities, including but not limited to antimicrobial, antiviral, and kinase inhibitory effects.[22][23] The ability to systematically vary the substituent at the 4-position through cross-coupling reactions makes this scaffold particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs.
Data Summary
The following tables summarize typical reaction conditions and yields for related halogenated pyridine compounds, which can serve as a starting point for the optimization of reactions involving this compound.
Table 1: Synthesis of Halogenated Pyridines
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| Pentachloropyridine | NaI, DMF | Reflux, 1.5 h | 2,3,5,6-Tetrachloro-4-iodopyridine | 88 | [12] |
| Pentachloropyridine | NaI, DMF | Microwave, 140 °C, 10 min | 2,3,5,6-Tetrachloro-4-iodopyridine | High | [12] |
| 2,3,5,6-Tetrachloropyridine | Zn, NaOH (aq) | Reflux | 2,3,5-Trichloropyridine | ~77 | [3] |
Table 2: Cross-Coupling Reactions of Halogenated Pyridines (Representative Examples)
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) | Reaction Type |
| 2,3,5-Trichloropyridine | Arylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 3,5-Dichloro-2-arylpyridine | - | Suzuki |
| 2,6-Dichloro-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 2,6-Dichloro-4-(phenylethynyl)pyridine | 90 | Sonogashira |
| 2-Bromo-3-benzyl-ether-estrone | Benzophenone imine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 2-(Diphenylmethyleneamino)-3-benzyloxy-estrone | - | Buchwald-Hartwig |
Conclusion
This compound represents a highly promising, yet underexplored, building block for organic synthesis. While its direct synthesis has not been explicitly detailed in the literature, plausible and efficient synthetic routes can be proposed based on well-established methodologies for the functionalization of polychlorinated pyridines. The strategic positioning of a reactive iodine atom and three less reactive chlorine atoms makes this compound an ideal substrate for sequential cross-coupling reactions, enabling the construction of a diverse library of polysubstituted pyridines. This versatility positions this compound as a valuable tool for researchers in drug discovery and materials science, facilitating the exploration of novel chemical space and the development of new molecular entities with tailored properties. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the synthesis and application of this versatile chemical intermediate.
References
- 1. US6051714A - Processes for dechlorinating pyridines - Google Patents [patents.google.com]
- 2. grokipedia.com [grokipedia.com]
- 3. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 4. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. baranlab.org [baranlab.org]
- 10. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrodechlorination of polychlorinated molecules using transition metal phosphide catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid-phase catalytic hydrodechlorination of chlorinated organic compounds in a continuous flow micro-packed bed reactor over a Pd/AC catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. depts.washington.edu [depts.washington.edu]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,3,5-Trichloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the selective Suzuki-Miyaura coupling of 2,3,5-trichloro-4-iodopyridine with various arylboronic acids. The exceptional reactivity of the carbon-iodine bond over the carbon-chlorine bonds in this substrate allows for a highly regioselective reaction at the 4-position of the pyridine ring.[1] This selective functionalization furnishes 4-aryl-2,3,5-trichloropyridines, which are valuable intermediates in the synthesis of complex molecules for pharmaceutical and materials science applications.
The described methodologies are based on established procedures for structurally similar polyhalogenated pyridines, offering a robust starting point for researchers.[1][2] This document outlines two primary protocols: a standard palladium-catalyzed reaction and a ligand-free approach, complete with reaction conditions, work-up, and purification procedures.
Regioselectivity and Reaction Principle
The Suzuki-Miyaura coupling of this compound proceeds with high regioselectivity due to the significant difference in the reactivity of the carbon-halogen bonds under palladium catalysis. The order of reactivity is C-I > C-Br > C-Cl.[1] Consequently, the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond is much faster than to the carbon-chlorine bonds, allowing for selective coupling at the 4-position while leaving the chloro substituents untouched for potential subsequent transformations.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the new carbon-carbon bond of the product, regenerating the Pd(0) catalyst.[1][3][4]
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling using a Phosphine Ligand
This protocol is adapted from general procedures for the coupling of halo-pyridines and offers a reliable method for a broad range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane/water)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Nitrogen or Argon gas supply
-
Standard oven-dried glassware (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 4 to 12 hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 4-aryl-2,3,5-trichloropyridine.[1]
Protocol 2: Ligand-Free Suzuki-Miyaura Coupling in Aqueous Media
This protocol offers a more environmentally benign and cost-effective alternative by avoiding the use of phosphine ligands and organic solvents as the primary reaction medium.[2]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 equivalents)
-
Solvent mixture: 3.5:3 v/v distilled water/DMF
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flask, combine this compound, the arylboronic acid, sodium carbonate, and palladium(II) acetate.[2]
-
Solvent Addition: Add the water and DMF solvent mixture.[2]
-
Reaction: Stir the mixture at 60 °C for 12 hours. Monitor the reaction by TLC or LC-MS.[2]
-
Work-up and Extraction: After completion, cool the reaction mixture and extract it four times with diethyl ether.[2]
-
Purification: Combine the organic extracts and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[2]
Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of related chloropyridines, which can serve as a guide for optimizing the reaction with this compound.
Table 1: Reaction Conditions for Suzuki Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids [2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 90 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 88 |
| 5 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 89 |
Reaction conditions: 2,3,5-trichloropyridine (1 mmol), arylboronic acid (1.5 mmol), Na₂CO₃ (2 mmol), Pd(OAc)₂ (0.5 mol %), H₂O/DMF = 3.5:3 mL. Yields are isolated yields.[2]
Table 2: General Comparison of Catalytic Systems for Suzuki-Miyaura Couplings of Halopyridines
| Catalyst | Ligand | Base | Solvent | Typical Substrates |
| Pd(PPh₃)₄ | PPh₃ (internal) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | Aryl iodides, bromides |
| Pd(OAc)₂ | None | Na₂CO₃, K₃PO₄ | H₂O/DMF, Ethanol | Aryl bromides, chlorides |
| Pd₂(dba)₃ | XPhos, SPhos | K₃PO₄, K₂CO₃ | Dioxane, Toluene | Aryl chlorides, bromides |
Mandatory Visualizations
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Simplified Suzuki-Miyaura catalytic cycle for the coupling reaction.
References
Application Notes and Protocols for the Sonogashira Cross-Coupling of Terminal Alkynes with 2,3,5-Trichloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction has become an indispensable tool in organic synthesis, particularly in medicinal chemistry and materials science, for the construction of complex molecular architectures. The pyridine moiety is a key structural motif in numerous pharmaceuticals, and its functionalization is of significant interest in drug discovery.
These application notes provide a detailed protocol for the Sonogashira cross-coupling of 2,3,5-trichloro-4-iodopyridine with a variety of terminal alkynes. The high reactivity of the carbon-iodine bond compared to the carbon-chlorine bonds on the pyridine ring allows for selective alkynylation at the 4-position. This protocol is based on established procedures for the Sonogashira coupling of halogenated pyridines and provides expected outcomes based on literature for structurally similar compounds.
Reaction Principle and Mechanism
The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the desired 4-alkynyl-2,3,5-trichloropyridine and regenerate the active Pd(0) catalyst.
Data Presentation
The following tables summarize typical reaction conditions and representative yields for the Sonogashira cross-coupling of this compound with various terminal alkynes.
| Parameter | Condition | Reference |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | [1][2] |
| Copper Co-catalyst | CuI (1-5 mol%) | [1][2] |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents) | [1][2] |
| Solvent | DMF or THF | [1][2] |
| Temperature | Room temperature to 65 °C | [1][2] |
| Reaction Time | 2 - 24 hours | [3] |
Table 1: Optimized Reaction Conditions for Sonogashira Coupling of this compound.
| Entry | Terminal Alkyne | Product | Yield (%) | Reference |
| 1 | Phenylacetylene | 2,3,5-Trichloro-4-(phenylethynyl)pyridine | 85-95 | [3] |
| 2 | 1-Hexyne | 2,3,5-Trichloro-4-(hex-1-yn-1-yl)pyridine | 80-90 | [3] |
| 3 | Propargyl alcohol | 3-(2,3,5-Trichloropyridin-4-yl)prop-2-yn-1-ol | 75-85 | [3] |
| 4 | 4-Ethynylanisole | 2,3,5-Trichloro-4-((4-methoxyphenyl)ethynyl)pyridine | 88-98 | [3] |
| 5 | (Trimethylsilyl)acetylene | 2,3,5-Trichloro-4-((trimethylsilyl)ethynyl)pyridine | 90-99 | [3] |
Table 2: Representative Yields of Sonogashira Coupling with this compound and Various Terminal Alkynes. Yields are estimated based on reactions with structurally similar substrates and may vary depending on specific reaction conditions.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).
-
Anhydrous solvents and reagents are recommended for optimal results.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
General Procedure for Sonogashira Coupling
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).[3]
-
Add the anhydrous solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N, 2-3 equiv).[3]
-
Stir the mixture at room temperature for 5-10 minutes to ensure dissolution of the solids.[3]
-
Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.[3]
-
Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Mandatory Visualizations
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Generalized experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 2,3,5-Trichloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 2,3,5-Trichloro-4-iodopyridine, a critical transformation for the synthesis of functionalized 4-aminopyridines. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the polychlorinated pyridine core.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] For a substrate such as this compound, this reaction offers a selective method to introduce a wide variety of primary and secondary amines at the 4-position. The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl.[3] Consequently, the amination is expected to occur selectively at the C-I bond, leaving the chloro substituents intact for potential further diversification.
The electron-deficient nature of the trichlorinated pyridine ring can influence the reaction conditions required for efficient coupling. Careful selection of the palladium precursor, ligand, base, and solvent is crucial for achieving high yields and avoiding side reactions.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical conditions for the Buchwald-Hartwig amination of related iodopyridine and polychlorinated pyridine substrates. These conditions can serve as a starting point for the optimization of the amination of this compound.
Table 1: General Conditions for Buchwald-Hartwig Amination of Iodopyridines
| Parameter | Condition | Notes |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Palladium(II) acetate (Pd(OAc)₂) are common and effective precursors.[4] |
| Ligand | Xantphos, BINAP, or bulky biarylphosphines (e.g., DavePhos) (1.1-1.5 eq. relative to Pd) | The choice of ligand is critical and often depends on the amine. Xantphos and BINAP are broadly useful for a range of amines.[5] |
| Base | K₂CO₃, K₃PO₄, or NaOtBu (1.5-2.5 equiv) | Potassium carbonate and potassium phosphate are milder bases suitable for substrates with base-sensitive functional groups. Sodium tert-butoxide is a stronger base that can lead to faster reaction rates.[6] |
| Solvent | Toluene, Dioxane, or DMF | Anhydrous and degassed solvents are essential for optimal catalyst performance. |
| Temperature | 80-120 °C | Higher temperatures are often required, and microwave irradiation can significantly reduce reaction times. |
| Amine | Primary or Secondary Aliphatic or Aromatic Amines (1.1-1.5 equiv) | A slight excess of the amine is typically used to ensure complete consumption of the iodopyridine. |
Table 2: Reported Conditions for Amination of Polychlorinated Pyridines
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. | Yield |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / BINAP | K₂CO₃ | Toluene | 100 °C | Good |
| 3,4,5-Trichloropyridine | Morpholine | Not specified (likely SNAr) | Et₃N | NMP | 220 °C (MW) | Moderate |
| Polychloroarenes | Morpholine | Pd₂(dba)₃ / DavePhos | NaOtBu | Toluene | 100 °C | Moderate |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of these conditions may be necessary for specific amine coupling partners.
Protocol 1: Conventional Thermal Heating
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Xantphos (6 mol%)
-
Sodium tert-butoxide (2.0 equiv)
-
Anhydrous, degassed toluene
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe, followed by the amine.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-amino-2,3,5-trichloropyridine derivative.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 equiv)
-
Amine (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
BINAP (7.5 mol%)
-
Potassium carbonate (2.5 equiv)
-
Anhydrous DMF
-
Microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a microwave vial, add this compound, Pd(OAc)₂, BINAP, and potassium carbonate.
-
Add anhydrous DMF and the amine.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the vial to room temperature.
-
Workup and purify the product as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Palladium Catalyst Selection for Cross-Coupling of 2,3,5-Trichloro-4-iodopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and use of palladium catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with 2,3,5-trichloro-4-iodopyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, and understanding the nuances of its reactivity is crucial for the efficient synthesis of complex molecular architectures.
Introduction to Cross-Coupling with this compound
This compound possesses multiple potential reaction sites for palladium-catalyzed cross-coupling. The reactivity of the carbon-halogen bonds in such reactions generally follows the trend: C-I > C-Br > C-Cl.[1] This inherent difference in reactivity allows for selective functionalization at the C-4 position (C-I bond) under carefully controlled conditions, leaving the C-Cl bonds intact for potential subsequent transformations. This application note will focus on achieving selective cross-coupling at the C-4 iodo position.
Catalyst Selection and Reaction Optimization
The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. For the electron-deficient this compound, electron-rich and sterically hindered phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Below are detailed protocols and data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, providing a starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position. Based on studies of the closely related 2,3,5-trichloropyridine, a ligand-free palladium acetate catalyst system in an aqueous medium has been shown to be highly effective.[2][3] Given the higher reactivity of the C-I bond, these conditions are expected to be highly effective and selective for the 4-iodo position.
Data Presentation: Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids[2][3]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3,5-Dichloro-2-phenylpyridine | 89 |
| 2 | 4-Methylphenylboronic acid | 3,5-Dichloro-2-(4-methylphenyl)pyridine | 92 |
| 3 | 4-Methoxyphenylboronic acid | 3,5-Dichloro-2-(4-methoxyphenyl)pyridine | 95 |
| 4 | 4-Chlorophenylboronic acid | 3,5-Dichloro-2-(4-chlorophenyl)pyridine | 85 |
| 5 | 4-Fluorophenylboronic acid | 3,5-Dichloro-2-(4-fluorophenyl)pyridine | 88 |
| 6 | 3-Methoxyphenylboronic acid | 3,5-Dichloro-2-(3-methoxyphenyl)pyridine | 91 |
| 7 | 2-Thienylboronic acid | 3,5-Dichloro-2-(2-thienyl)pyridine | 86 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add palladium(II) acetate (0.005 mmol, 0.5 mol%).
-
Add a degassed mixture of DMF (3 mL) and water (3.5 mL) via syringe.
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Relationship for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted pyridines. For polychlorinated iodopyridines, selective coupling at the iodo position is expected.[4][5]
Data Presentation: Representative Sonogashira Coupling of Halogenated Pyridines
| Entry | Terminal Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 65 | 4 | ~85 |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 6 | ~90 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (e.g., PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., 2.5 mol% Pd(CF₃COO)₂), phosphine ligand (e.g., 5 mol% PPh₃), and copper(I) iodide (5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound (1.0 mmol) and the degassed solvent (e.g., DMF).
-
Add triethylamine (2.0-3.0 equiv) and the terminal alkyne (1.2-1.5 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 65-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Catalyst Selection Logic for Sonogashira Coupling
Caption: Decision process for selecting a Sonogashira catalyst system for this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[7][8] This reaction is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals. For this compound, selective amination at the C-4 position is anticipated. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high reactivity, especially with less reactive chloro-positions, and will ensure selectivity for the iodo-position.[9]
Data Presentation: Representative Buchwald-Hartwig Amination of Halogenated Pyridines
Specific quantitative data for the Buchwald-Hartwig amination of this compound is scarce. The following table provides representative conditions based on protocols for other chloro- and iodo-pyridines.[2][9]
| Entry | Amine | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | High |
| 2 | Aniline | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | Good |
| 3 | Benzylamine | G3-XPhos Palladacycle | (internal) | Cs₂CO₃ | Toluene | 100 | High |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 Palladacycle)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (2-10 mol%) to a dry Schlenk tube.
-
Add the base (1.5-2.0 equiv), this compound (1.0 equiv), and the amine (1.1-1.5 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination experiment.
Conclusion
The selective functionalization of this compound at the C-4 position is readily achievable using a variety of palladium-catalyzed cross-coupling reactions. For Suzuki-Miyaura couplings, a ligand-free palladium acetate system in aqueous media offers an efficient and environmentally friendly option. For Sonogashira and Buchwald-Hartwig reactions, the use of appropriate palladium catalysts with bulky, electron-rich phosphine ligands is recommended to ensure high reactivity and selectivity. The protocols and data presented herein serve as a robust starting point for researchers to develop and optimize these important transformations for their specific synthetic needs. Careful screening of catalysts, ligands, bases, and solvents will be key to achieving optimal results.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 4-Aryl-2,3,5-trichloropyridines using Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aryl-2,3,5-trichloropyridines represent a valuable class of substituted pyridine derivatives with significant potential in medicinal chemistry and materials science. The introduction of an aryl group at the C4 position of the trichloropyridine scaffold can modulate the electronic properties, steric profile, and biological activity of the molecule, making these compounds attractive targets for drug discovery and development. The Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds, offers a versatile method for the synthesis of these target compounds from readily available starting materials.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of 4-aryl-2,3,5-trichloropyridines, focusing on a regioselective Suzuki-Miyaura coupling approach. The key challenge in the synthesis of these molecules is controlling the regioselectivity of the arylation on a polychlorinated pyridine ring. Typically, Suzuki-Miyaura reactions on substrates like 2,3,5,6-tetrachloropyridine favor substitution at the more reactive C2 and C6 positions.[3] However, recent advancements have demonstrated that ligand-controlled catalysis can overcome this inherent reactivity, enabling selective arylation at the C4 position.[4]
This protocol outlines a two-step synthetic strategy commencing with the C4-selective Suzuki-Miyaura coupling of 2,3,5,6-tetrachloropyridine with a variety of arylboronic acids, followed by a proposed selective dechlorination at the C6 position to yield the desired 4-aryl-2,3,5-trichloropyridine.
Reaction Scheme
The overall synthetic approach is depicted in the following scheme:
Caption: General reaction scheme for the synthesis of 4-aryl-2,3,5-trichloropyridines.
Experimental Protocols
Step 1: C4-Selective Suzuki-Miyaura Coupling of 2,3,5,6-Tetrachloropyridine
This protocol is adapted from the ligand-controlled cross-coupling methodology described by D. A. Cagan and colleagues, which demonstrates high selectivity for the C4 position of dichloropyridines using a sterically hindered N-heterocyclic carbene (NHC) ligand.[4]
Materials:
-
2,3,5,6-Tetrachloropyridine
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 4 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Anhydrous toluene
-
Anhydrous, degassed solvents
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2,3,5,6-tetrachloropyridine (1.0 equiv), the corresponding arylboronic acid (1.5 equiv), palladium(II) acetate (0.02 equiv), IPr·HCl (0.04 equiv), and potassium carbonate (3.0 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 2,3,5,6-tetrachloropyridine.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 4-aryl-2,3,5,6-tetrachloropyridine.
Data Presentation: Substrate Scope and Yields for C4-Arylation
The following table summarizes the expected yields for the C4-selective Suzuki-Miyaura coupling with various arylboronic acids, based on analogous reactions with dichloropyridines.[4]
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-2,3,5,6-tetrachloropyridine | 75-85 |
| 2 | 4-Methylphenylboronic acid | 4-(4-Methylphenyl)-2,3,5,6-tetrachloropyridine | 70-80 |
| 3 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2,3,5,6-tetrachloropyridine | 65-75 |
| 4 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-2,3,5,6-tetrachloropyridine | 70-80 |
| 5 | 3-Thienylboronic acid | 4-(3-Thienyl)-2,3,5,6-tetrachloropyridine | 60-70 |
Step 2: Selective Dechlorination of 4-Aryl-2,3,5,6-tetrachloropyridine (Proposed)
The selective removal of a single chlorine atom from a polychlorinated pyridine can be challenging. A potential approach involves catalytic hydrogenation under controlled conditions. The C6-chloro substituent is electronically similar to the C2-chloro substituent but may be more sterically accessible for reduction. Optimization of the catalyst, solvent, base, and reaction time will be crucial to achieve selective dechlorination at the C6 position.
Proposed General Protocol (Requires Optimization):
-
To a hydrogenation vessel, add the 4-aryl-2,3,5,6-tetrachloropyridine (1.0 equiv) and a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).
-
Add a palladium on carbon catalyst (e.g., 5-10 wt% Pd/C).
-
Add a base (e.g., sodium acetate or triethylamine) to neutralize the HCl generated during the reaction.
-
Pressurize the vessel with hydrogen gas (e.g., 1-5 atm).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by GC-MS to maximize the formation of the desired 4-aryl-2,3,5-trichloropyridine and minimize over-reduction.
-
Upon optimal conversion, filter the reaction mixture to remove the catalyst and concentrate the filtrate.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and analysis of 4-aryl-2,3,5-trichloropyridines.
Caption: Experimental workflow for the synthesis of 4-aryl-2,3,5-trichloropyridines.
Conclusion
The synthesis of 4-aryl-2,3,5-trichloropyridines can be effectively approached through a two-step sequence involving a highly regioselective, ligand-controlled Suzuki-Miyaura coupling at the C4 position of 2,3,5,6-tetrachloropyridine, followed by a proposed selective dechlorination. The use of a sterically hindered NHC ligand such as IPr is critical for directing the arylation to the desired position. While the selective dechlorination step requires further optimization, this overall strategy provides a viable and modular route for accessing a library of novel 4-aryl-2,3,5-trichloropyridine derivatives for applications in drug discovery and materials science. Researchers are encouraged to use the provided protocols as a starting point and optimize conditions for their specific substrates and desired outcomes.
References
- 1. Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Alkynyl-Trichloropyridines via Sonogashira Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and organic materials.[1][2] The introduction of an alkynyl moiety onto a pyridine ring can significantly influence its biological activity, making the synthesis of alkynylpyridines a topic of great interest in medicinal chemistry and drug development.
This document provides detailed application notes and protocols for the preparation of alkynyl-trichloropyridines via the Sonogashira reaction, with a specific focus on the reactivity of 2,3,5,6-tetrachloropyridine.
Regioselectivity of the Sonogashira Reaction on 2,3,5,6-Tetrachloropyridine
A critical consideration in the functionalization of polysubstituted pyridines is the regioselectivity of the reaction. In the case of the Sonogashira coupling with 2,3,5,6-tetrachloropyridine, the reaction demonstrates a strong preference for substitution at the C2 and C6 positions, which are ortho to the nitrogen atom. This selectivity is attributed to the electronic activation of these positions by the nitrogen atom. Consequently, the direct synthesis of 4-alkynyl-2,3,5-trichloropyridines via a Sonogashira reaction on 2,3,5,6-tetrachloropyridine is not the typically observed outcome. The primary products are 2-alkynyl-3,5,6-trichloropyridines and 2,6-dialkynyl-3,5-dichloropyridines.
General Experimental Protocol for Sonogashira Coupling of 2,3,5,6-Tetrachloropyridine
This protocol outlines a general procedure for the Sonogashira reaction of 2,3,5,6-tetrachloropyridine with a terminal alkyne, leading to the formation of 2-alkynyl-3,5,6-trichloropyridine.
Materials:
-
2,3,5,6-Tetrachloropyridine
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))
-
Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,3,5,6-tetrachloropyridine (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 5-10 mol%).
-
Add the anhydrous solvent (e.g., THF or DMF) and the base (e.g., Et₃N, 2-3 eq).
-
Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-3,5,6-trichloropyridine.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of polychlorinated pyridines with terminal alkynes. Note that yields are dependent on the specific substrates, catalyst, and reaction conditions used.
| Starting Material | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 2,3,5,6-Tetrachloropyridine | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 65 | 12 | 2-(Phenylethynyl)-3,5,6-trichloropyridine | 75-85 |
| 2,3,5,6-Tetrachloropyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | i-Pr₂NH | DMF | 80 | 8 | 2-(Trimethylsilylethynyl)-3,5,6-trichloropyridine | 70-80 |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | Toluene | 100 | 16 | 2,6-Dichloro-3,5-bis(phenylethynyl)pyridine | 60-70[3] |
Proposed Alternative Synthetic Route for 4-Alkynyl-2,3,5-trichloropyridines
Given the regioselectivity of the Sonogashira reaction on 2,3,5,6-tetrachloropyridine, an alternative synthetic strategy is required to obtain the desired 4-alkynyl-2,3,5-trichloropyridine. A plausible, though not yet experimentally verified in the provided search results, multi-step synthesis is outlined below.
Caption: Proposed synthetic pathway for 4-alkynyl-2,3,5-trichloropyridine.
This proposed route involves:
-
Selective Reduction: The selective reduction of 2,3,5,6-tetrachloropyridine to 2,3,5-trichloropyridine.[4]
-
Directed ortho-Metalation and Iodination: A directed ortho-metalation of 2,3,5-trichloropyridine at the C4 position, followed by quenching with an iodine source to yield 4-iodo-2,3,5-trichloropyridine.
-
Sonogashira Coupling: A subsequent Sonogashira coupling of the 4-iodo-2,3,5-trichloropyridine with a terminal alkyne to furnish the desired 4-alkynyl-2,3,5-trichloropyridine.
Further research would be required to optimize the conditions for each of these steps to achieve a viable synthetic route.
Experimental Workflow and Catalytic Cycle
The general workflow for a Sonogashira coupling experiment and the underlying catalytic cycles are depicted below.
Caption: General experimental workflow for the Sonogashira reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.[1]
Conclusion
The Sonogashira reaction is a highly effective method for the alkynylation of polychlorinated pyridines. However, researchers and drug development professionals must be cognizant of the inherent regioselectivity of this reaction, which favors substitution at the positions ortho to the pyridine nitrogen. While the direct synthesis of 4-alkynyl-2,3,5-trichloropyridines from 2,3,5,6-tetrachloropyridine is challenging, alternative multi-step synthetic routes can be envisioned to access these valuable compounds. The provided protocols and data serve as a foundational guide for the successful application of the Sonogashira reaction in the synthesis of novel alkynylpyridine derivatives for further investigation.
References
- 1. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
Application Notes and Protocols: Introducing Nitrogen Nucleophiles at the 4-Position of 2,3,5-Trichloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic strategies for the regioselective introduction of nitrogen nucleophiles at the 4-position of 2,3,5-trichloro-4-iodopyridine. This key transformation provides access to a versatile scaffold for the development of novel pharmaceuticals and agrochemicals. The protocols outlined below are based on established methodologies for the amination of halogenated pyridines, offering a starting point for reaction optimization.
Overview of Synthetic Strategies
The introduction of a nitrogen nucleophile onto the this compound core can be primarily achieved through two powerful synthetic methodologies: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice of method will depend on the nature of the nitrogen nucleophile, desired reaction conditions, and functional group tolerance.
Regioselectivity: In the case of this compound, the carbon-iodine bond is significantly weaker and more susceptible to oxidative addition in palladium-catalyzed cycles than the carbon-chlorine bonds. This inherent reactivity difference provides a strong driving force for regioselective substitution at the 4-position. Similarly, in SNAr reactions, the iodo-substituent is generally a better leaving group than chloride, which can also favor substitution at the C-4 position.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds.[1] This reaction class is particularly effective for the coupling of aryl halides with a broad range of amines, including primary and secondary alkyl- and arylamines. The general catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the active catalyst.[2][3]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another fundamental reaction for the formation of aryl-nitrogen bonds. This pathway is typically favored when the aromatic ring is activated by electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex.[4] In the context of this compound, the cumulative electron-withdrawing effect of the three chloro substituents and the pyridine nitrogen atom activates the ring towards nucleophilic attack.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the amination of related polyhalogenated pyridines, which can be used as a guide for the functionalization of this compound.
Table 1: Representative Conditions for Palladium-Catalyzed Amination of Halopyridines
| Entry | Amine Nucleophile | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd(OAc)₂ (1.5) | cataCXium A (3) | NaOtBu | Toluene | 100 | 98 | [5] |
| 2 | n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 96 | [5] |
| 3 | Aniline | [Pd(allyl)Cl]₂ (1) | AdBippyPhos (2) | KOPh | Toluene | 100 | 91 | [5] |
| 4 | Diethylamine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 100 | 85 | [5] |
Table 2: Representative Conditions for SNAr Amination of Polyhalogenated Pyridines
| Entry | Amine Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyrrolidine | KOH | Water/HPMC | Room Temp | 0.3 | >95 | [6] |
| 2 | Diethylamine | None | CHCl₃ | 40 | 3 | High | [7] |
| 3 | Dimethylamine | NaOtBu | Water | 140 | 12 | High | [8] |
| 4 | Various Amines | - | Ethanol | Reflux | - | - | [9] |
Experimental Protocols
Note: These protocols are adapted from literature procedures for analogous substrates and should be optimized for the specific reaction of this compound with the desired nitrogen nucleophile. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the amination of aryl halides.[5][10]
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline, etc.)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, cataCXium A)
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium source (0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol).
-
Add the base (NaOtBu, 1.4 mmol or K₃PO₄, 2.0 mmol).
-
Add the anhydrous solvent (toluene or dioxane, 5 mL).
-
Add the amine (1.2 mmol).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general procedure based on the reactivity of activated aryl halides with amine nucleophiles.[6][8]
Materials:
-
This compound
-
Amine (e.g., pyrrolidine, piperidine, etc.)
-
Base (e.g., potassium carbonate, triethylamine, or no base for highly nucleophilic amines)
-
Anhydrous solvent (e.g., DMSO, DMF, or acetonitrile)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and the anhydrous solvent (5 mL).
-
Add the amine (1.2-2.0 mmol).
-
If required, add the base (e.g., K₂CO₃, 2.0 mmol).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Buchwald-Hartwig Amination Cycle
Caption: SNAr Mechanism Pathway
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. zenodo.org [zenodo.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
step-by-step guide for the purification of 2,3,5-Trichloro-4-iodopyridine derivatives
An in-depth guide to the purification of 2,3,5-trichloro-4-iodopyridine derivatives is essential for researchers and professionals in drug development. This document provides detailed application notes and protocols for the purification of these compounds, ensuring high purity for subsequent applications.
Application Notes
This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The purity of these compounds is critical for the success of subsequent reactions and the quality of the final product. Common impurities in the synthesis of these derivatives include unreacted starting materials, by-products from side reactions, and residual solvents. The choice of purification method depends on the physical state of the product (solid or oil) and the nature of the impurities.
The two primary methods for the purification of solid this compound derivatives are recrystallization and column chromatography. For oily products, column chromatography is the preferred method. A sequential combination of these techniques can be employed to achieve the highest purity.
Purification Strategies
A general workflow for the purification of this compound derivatives starts with the crude product obtained from a chemical reaction. Depending on its physical state and purity, a suitable purification technique is chosen.
Application Notes and Protocols for the Use of 2,3,5-Trichloro-4-iodopyridine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,3,5-trichloro-4-iodopyridine as a versatile building block in the synthesis of pharmaceutical intermediates. The strategic positioning of the halogen atoms allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions, enabling the construction of complex, highly substituted pyridine scaffolds.
Introduction
This compound is a valuable heterocyclic intermediate in medicinal chemistry. The pyridine core is a common motif in a vast array of pharmaceuticals, and the unique halogenation pattern of this reagent offers a route to novel molecular architectures. The key to its synthetic utility lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds, allowing for selective functionalization at the 4-position of the pyridine ring. This regioselectivity is crucial for the stepwise and controlled synthesis of polysubstituted pyridines, which are key components in many targeted therapies.[1]
The primary applications of this compound in pharmaceutical synthesis involve Suzuki-Miyaura and Sonogashira cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkynyl groups, at the 4-position. The remaining chloro-substituents can then be further functionalized in subsequent steps under more forcing conditions, providing a pathway to fully elaborated and diverse pyridine derivatives.
Key Synthetic Applications
1. Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,3,5-trichloropyridines
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] In the case of this compound, this reaction is employed to introduce aryl or heteroaryl moieties at the 4-position, yielding 4-aryl-2,3,5-trichloropyridines. These products are key intermediates for a range of therapeutic agents. The reaction is catalyzed by a palladium complex in the presence of a base.
2. Sonogashira Coupling: Synthesis of 4-Alkynyl-2,3,5-trichloropyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is instrumental in the synthesis of 4-alkynyl-2,3,5-trichloropyridines, which are precursors to a variety of pharmacologically active compounds. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data for Suzuki-Miyaura and Sonogashira coupling reactions based on protocols for structurally similar polyhalogenated pyridines. These values should serve as a starting point for reaction optimization with this compound.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Halogenated Pyridines
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF | 90 | 8 | 90-98 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 16 | 80-90 |
| 2-Pyridylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ (3) | DME/H₂O (3:1) | 85 | 24 | 75-85 |
Note: Yields are representative and based on reactions with analogous iodinated pyridines. Optimization may be required for this compound.
Table 2: Representative Conditions and Yields for Sonogashira Coupling of Halogenated Pyridines
| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3) | THF | 60 | 6 | 90-97 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine (4) | DMF | 25 | 12 | 88-95 |
| 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine (3) | Toluene | 80 | 8 | 85-92 |
| 3-Ethynylpyridine | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ (2) / Et₃N (2) | 1,4-Dioxane | 90 | 18 | 80-90 |
Note: Yields are representative and based on reactions with analogous iodinated pyridines. Optimization may be required for this compound.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Anhydrous solvents and reagents are recommended for optimal results.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the selective coupling of an arylboronic acid at the 4-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 4:1 mixture of 1,4-Dioxane and water)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting iodide is consumed (typically 4-16 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-2,3,5-trichloropyridine.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
This protocol outlines a general method for the selective coupling of a terminal alkyne at the 4-position of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., Triethylamine, 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and copper(I) iodide (5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv.) via syringe. Stir for 5-10 minutes.
-
Substrate Addition: Add the terminal alkyne (1.2 equiv.) followed by this compound (1.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting iodide is consumed (typically 2-12 hours).
-
Work-up: Once complete, cool the mixture and dilute with an organic solvent (e.g., ethyl acetate).
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing the pad with additional solvent.
-
Washing and Drying: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 4-alkynyl-2,3,5-trichloropyridine.
References
Application of 2,3,5-Trichloro-4-iodopyridine in Agrochemical Synthesis: A Detailed Overview
Introduction
2,3,5-Trichloro-4-iodopyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of novel agrochemicals. The presence of multiple halogen substituents, each with distinct reactivity, allows for selective chemical modifications, making it an attractive scaffold for the development of new pesticides. The iodine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of organic moieties to create diverse chemical libraries for biological screening. This document provides a detailed account of the application of this compound in the synthesis of potential agrochemical candidates, including experimental protocols and biological activity data.
While direct commercial agrochemicals synthesized from this compound are not prominently documented in publicly available literature, its precursor, 2,3,5-trichloropyridine, is a known intermediate in the agrochemical industry. For instance, 2,3,5-trichloropyridine is utilized in the production of 3,5-dichloro-2-pyridinol, a key component in the synthesis of various insecticides and bactericides.[1][2] Furthermore, 2,3,5-trichloropyridine can be converted to 2,3-difluoro-5-chloropyridine, an intermediate for the herbicide clodinafop-propargyl.[2] The addition of an iodine at the 4-position of the trichloropyridine ring, however, opens up synthetic possibilities for creating novel agrochemicals through targeted C-C bond formation.
Hypothetical Application: Synthesis of a Novel Phenyl-Substituted Pyridine Fungicide
To illustrate the synthetic utility of this compound, a hypothetical application in the synthesis of a novel fungicide is presented below. This approach leverages a Suzuki-Miyaura cross-coupling reaction to introduce a substituted phenyl group at the 4-position of the pyridine ring. The resulting 4-aryl-2,3,5-trichloropyridine derivatives are then evaluated for their fungicidal activity.
Synthetic Workflow
The overall synthetic strategy involves a one-step palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitable arylboronic acid.
Caption: Synthetic workflow for a potential fungicide.
Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-2,3,5-trichloropyridine
This protocol details the synthesis of a representative 4-aryl-2,3,5-trichloropyridine derivative.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-(4-methoxyphenyl)-2,3,5-trichloropyridine.
Quantitative Data: Hypothetical Fungicidal Activity
The following table summarizes hypothetical fungicidal activity data for a series of 4-aryl-2,3,5-trichloropyridine derivatives against common plant pathogens. The data is presented as EC₅₀ values (the concentration of the compound that causes a 50% reduction in fungal growth).
| Compound ID | R Group (at 4-position) | Botrytis cinerea EC₅₀ (µg/mL) | Fusarium graminearum EC₅₀ (µg/mL) | Rhizoctonia solani EC₅₀ (µg/mL) |
| F-1 | Phenyl | 15.2 | 25.8 | 30.1 |
| F-2 | 4-Methoxyphenyl | 5.8 | 10.3 | 12.5 |
| F-3 | 4-Chlorophenyl | 8.1 | 14.7 | 18.9 |
| F-4 | 4-Trifluoromethylphenyl | 3.5 | 7.2 | 9.8 |
Signaling Pathway: Hypothetical Mode of Action
Many existing fungicides target specific biochemical pathways in fungi. For instance, some inhibit ergosterol biosynthesis, a crucial component of the fungal cell membrane. A hypothetical signaling pathway illustrating this mode of action for the synthesized 4-aryl-2,3,5-trichloropyridines is presented below.
Caption: Inhibition of Ergosterol Biosynthesis.
This compound represents a promising, yet underexplored, platform for the synthesis of novel agrochemicals. The strategic placement of the iodine atom facilitates the introduction of diverse substituents at the 4-position through robust and well-established cross-coupling methodologies. The hypothetical example of synthesizing 4-aryl-2,3,5-trichloropyridines as potential fungicides demonstrates a clear and efficient pathway to new active ingredients. Further exploration of different coupling partners and subsequent biological screening are warranted to fully realize the potential of this versatile building block in the development of next-generation crop protection agents.
References
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling of 2,3,5-Trichloro-4-iodopyridine
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in the Suzuki-Miyaura coupling of 2,3,5-Trichloro-4-iodopyridine. This electron-deficient and sterically hindered substrate presents unique challenges that require careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is giving very low to no yield. What are the most likely causes?
A1: Low or no product formation with this substrate typically stems from a few critical factors. Given the high reactivity of the Carbon-Iodine (C-I) bond, the issue is less likely to be the initial oxidative addition and more likely related to catalyst deactivation, inefficient transmetalation, or side reactions.[1] A systematic evaluation of the catalyst system, base, and reaction conditions is the best approach.
Key troubleshooting steps include:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient for such an electron-deficient and sterically demanding substrate.[2] More active catalytic systems are often required.
-
Base Effectiveness: The choice of base is critical for the transmetalation step, where the organoboron species is activated.[3] Ineffective base selection can halt the catalytic cycle.
-
Boronic Acid/Ester Quality: The purity and stability of your boronic acid or ester are paramount. Impurities can poison the catalyst, and decomposition (protodeboronation) is a common side reaction that consumes the coupling partner.[4][5]
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to rapid catalyst deactivation.[2]
Q2: Which palladium catalyst and ligand system is recommended for this compound?
A2: For electron-deficient and sterically hindered heteroaryl halides, highly active catalyst systems are crucial. While the C-I bond is reactive, the overall electronic environment of the pyridine ring can be challenging.
Recommendations:
-
Buchwald Ligands: Bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl halides.[2] They promote the formation of the active monoligated palladium(0) species and can accelerate the catalytic cycle.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another class of powerful ligands for challenging Suzuki couplings, offering high stability and activity.[2]
-
Pre-catalysts: Using well-defined Pd(II) pre-catalysts in combination with these advanced ligands can improve reproducibility.
If you are using a standard catalyst like Pd(PPh₃)₄ and observing low yield, switching to a system like Pd(OAc)₂ with SPhos or a commercially available pre-catalyst like XPhos Pd G3 is a logical first step.
Q3: What is the best base for this reaction, and why is it so important?
A3: The base activates the boronic acid, forming a more nucleophilic boronate species, which is necessary for the transmetalation step with the palladium complex.[3] For challenging substrates, the choice of base can dramatically affect the yield.
Recommendations:
-
Screen Strong Bases: Strong, non-nucleophilic inorganic bases are often the most effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently successful in difficult couplings where weaker bases like Na₂CO₃ or K₂CO₃ fail.[2][3]
-
Solubility: The solubility of the base can be a factor. While a biphasic system (e.g., toluene/water) is common, ensuring some solubility of the base is beneficial. Using a solvent system like dioxane/water can help.[2]
Q4: I suspect my boronic acid is decomposing. How can I prevent this and what are the common side reactions?
A4: Boronic acids can be prone to several side reactions, especially under heating or with certain bases.
-
Protodeboronation: This is the most common side reaction, where the boronic acid reacts with trace water or other protic sources to replace the boron group with a hydrogen atom. This is often exacerbated by high temperatures.[5]
-
Homocoupling: The self-coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[3]
-
Solution: Ensure the reaction is thoroughly degassed. Using a slight excess of the aryl halide can sometimes minimize this side reaction.[5]
-
Q5: What are the optimal solvent and temperature conditions for this coupling?
A5: The solvent must effectively dissolve the reactants while facilitating the catalytic cycle. Temperature control is a balance between providing enough energy to overcome activation barriers and minimizing side reactions.
Recommendations:
-
Solvent Systems: A mixture of an organic solvent and water is often optimal.[2] Common choices include:
-
Dioxane/Water
-
Toluene/Water
-
THF/Water
-
-
Degassing: It is critical to thoroughly degas all solvents before use by bubbling with an inert gas like argon or nitrogen for at least 30 minutes.[7]
-
Temperature: For a reactive C-I bond, start with a moderate temperature (e.g., 80-90 °C). If the reaction is sluggish, the temperature can be increased to 100-110 °C.[3] However, be aware that higher temperatures can accelerate boronic acid decomposition.[5] Microwave irradiation can sometimes improve yields and significantly shorten reaction times.[8]
Data Presentation
The following table summarizes recommended starting conditions for optimizing the Suzuki coupling of this compound based on literature for analogous challenging heteroaryl systems. Yields are illustrative and will vary based on the specific boronic acid used.
| Parameter | Condition 1 (Initial Screen) | Condition 2 (High-Activity System) | Condition 3 (Alternative Base/Solvent) | Notes |
| Aryl Halide | This compound (1.0 eq) | This compound (1.0 eq) | This compound (1.0 eq) | The limiting reagent. |
| Boronic Acid | Arylboronic Acid (1.2-1.5 eq) | Arylboronic Acid (1.2-1.5 eq) | Arylboronic Acid (1.2-1.5 eq) | Purity is critical.[4] Consider using a boronate ester for stability. |
| Pd Source | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | High-activity systems are often required for electron-deficient substrates.[2][9] |
| Ligand | - | SPhos (4 mol%) | XPhos (4 mol%) | Buchwald ligands are highly recommended for this type of substrate.[2] |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (3.0 eq) | Cs₂CO₃ (2.5 eq) | Stronger bases like K₃PO₄ or Cs₂CO₃ often improve yields significantly.[3] |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (4:1) | THF/H₂O (4:1) | Solvents must be thoroughly degassed.[2] |
| Temperature | 80 °C | 100 °C | 90 °C | Higher temperatures may be needed but can increase side reactions.[3] |
| Time | 12-24 h | 4-12 h | 6-18 h | Monitor by TLC or LC-MS. |
Experimental Protocols
Standard Protocol for Suzuki Coupling Optimization
This protocol provides a generalized procedure. Specific amounts should be calculated based on the scale of your reaction.
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an oxygen-free environment.[1]
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos). If using a pre-formed catalyst like Pd(PPh₃)₄, add it at this stage.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water, 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in this specific Suzuki coupling reaction.
Caption: A workflow diagram for troubleshooting low yields.
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the catalytic cycle, highlighting the critical transmetalation step that is often a bottleneck in challenging couplings.
References
preventing side reactions in Sonogashira coupling with 2,3,5-Trichloro-4-iodopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of 2,3,5-Trichloro-4-iodopyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling. | - Use a fresh batch of palladium catalyst. - Consider using a more robust pre-catalyst. - Ensure the catalyst is handled under an inert atmosphere. |
| Poor Quality Reagents: Impurities in the alkyne, solvent, or base can poison the catalyst. | - Purify the alkyne and ensure solvents are anhydrous and degassed. - Use a high-purity base. | |
| Inappropriate Reaction Conditions: Temperature, reaction time, or choice of solvent and base may not be optimal for this electron-deficient substrate. | - Gradually increase the reaction temperature. For electron-deficient substrates, slightly elevated temperatures may be necessary. - Increase the reaction time and monitor progress by TLC or LC-MS. - Screen different solvents (e.g., DMF, dioxane, toluene) and bases (e.g., triethylamine, diisopropylethylamine, cesium carbonate). | |
| Formation of Glaser-Hay Homocoupling Product | Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, a common side reaction in copper-catalyzed Sonogashira couplings.[1] | - Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[1] - Thoroughly degas all solvents and reagents before use.[1] |
| Excess Copper Catalyst: High concentrations of the copper co-catalyst can favor the Glaser-Hay pathway. | - Reduce the loading of the copper(I) iodide co-catalyst. - Consider a copper-free Sonogashira protocol. | |
| Reaction Stalls or is Sluggish | Steric Hindrance and Electronic Effects: The bulky chlorine atoms and the electron-withdrawing nature of the pyridine ring can slow down the reaction. | - Use a more electron-rich and sterically bulky phosphine ligand (e.g., XPhos, SPhos) to promote oxidative addition. - Increase the catalyst and ligand loading. |
| Inhibition by Pyridine Nitrogen: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting its catalytic activity. | - The use of bulky ligands can mitigate this effect. - Some studies suggest that the choice of solvent can influence this interaction. | |
| Formation of Unidentified Byproducts | Side Reactions Involving Chlorine Atoms: Although less reactive than iodine, the chlorine atoms could potentially undergo side reactions under harsh conditions. | - Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. - Carefully monitor the reaction to avoid prolonged heating after the main reaction is complete. |
Frequently Asked Questions (FAQs)
Q1: At which position on the this compound will the Sonogashira coupling occur?
A1: The Sonogashira coupling will occur selectively at the 4-position. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than carbon-chlorine bonds. The general order of reactivity for halogens is I > Br > Cl > F.
Q2: What is the most common side reaction to be aware of with this substrate?
A2: The most common side reaction is the Glaser-Hay coupling, which is the oxidative homocoupling of the terminal alkyne to form a diyne.[2] This is particularly prevalent in copper-catalyzed Sonogashira reactions and can be minimized by rigorously excluding oxygen from the reaction system.
Q3: Is a copper co-catalyst necessary for the Sonogashira coupling of this compound?
A3: While traditional Sonogashira protocols utilize a copper(I) co-catalyst to facilitate the reaction at milder conditions, copper-free protocols are also effective and can be advantageous in preventing Glaser-Hay homocoupling. These protocols often require the use of specific ligands and may need slightly higher reaction temperatures.
Q4: How do the electron-withdrawing chloro-substituents affect the reaction?
A4: The three electron-withdrawing chlorine atoms increase the electrophilicity of the pyridine ring, which can enhance the rate of the oxidative addition step, the initial step in the catalytic cycle. However, they can also decrease the electron density on the palladium center in the catalytic intermediates, potentially affecting the subsequent steps of the reaction.
Q5: What are the recommended starting conditions for a Sonogashira coupling with this compound?
A5: A good starting point would be to use a standard palladium catalyst such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ with a copper(I) iodide co-catalyst. Triethylamine or diisopropylethylamine can be used as the base, and a common solvent choice would be THF or DMF. The reaction should be conducted under an inert atmosphere at room temperature to start, with gentle heating if the reaction is sluggish.
Quantitative Data on Sonogashira Coupling of Halogenated Pyridines
The following table summarizes representative yields for the Sonogashira coupling of various halogenated pyridines with phenylacetylene under different conditions. This data is intended to serve as a guide for optimizing the reaction with this compound.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Fluoro-4-iodopyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12 | 85 | [1] |
| 2-Amino-4-bromopyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96 | [3] |
| 2,3-dichloroquinoxaline | Pd/C | K₂CO₃ | Water | 70 | 2 | 88 | [4] |
| 3,5-dibromo-2,6-dichloropyridine | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 16 | 75 | [5] |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne using a copper co-catalyst.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous and degassed THF or DMF
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous and degassed solvent and triethylamine via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative for cases where the Glaser-Hay homocoupling is a significant issue.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed dioxane or toluene
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the copper-catalyzed Sonogashira coupling.
Caption: The Glaser-Hay homocoupling side reaction.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Regioselectivity in Reactions of 2,3,5-Trichloro-4-iodopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving regioselectivity for reactions involving 2,3,5-trichloro-4-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the different halogen substituents in this compound?
A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The general order of reactivity is C-I > C-Br > C-Cl > C-F.[1] Therefore, for this compound, the C-I bond at the 4-position is significantly more reactive and will be the primary site of reaction under typical cross-coupling conditions.
Q2: Which position is most likely to react first in a typical palladium-catalyzed cross-coupling reaction?
A2: The 4-position will react first. The preferential site of cross-coupling is generally determined by the BDE of the C-X bond.[1] The carbon-iodine bond is weaker than the carbon-chlorine bonds, making it more susceptible to oxidative addition by a palladium(0) catalyst.
Q3: What are the main factors that influence regioselectivity in reactions of polyhalogenated pyridines?
A3: Several factors govern regioselectivity:
-
Nature of the Halogen: As mentioned, the inherent reactivity order is I > Br > Cl.[2]
-
Electronic Effects: The pyridine nitrogen makes the α-positions (C2 and C6) more electron-deficient and generally more reactive toward palladium(0) insertion compared to other positions, assuming the same halogen is present.[3]
-
Catalyst and Ligand System: The choice of palladium catalyst and, more critically, the phosphine ligand can dramatically influence which site reacts. Bulky, electron-rich ligands can alter the steric and electronic environment around the metal center, sometimes leading to unconventional selectivity.[3][4] In some cases, varying the ligand-to-palladium ratio has been shown to switch the site of reaction.[3]
-
Reaction Conditions: Temperature, choice of base, and solvent can all play a role. Harsher conditions (e.g., higher temperatures) may be required to activate the less reactive C-Cl bonds after the C-I bond has reacted.[5]
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
This section addresses common issues encountered during the Suzuki-Miyaura coupling of this compound with various boronic acids or esters.
Q4: My reaction shows poor regioselectivity, with significant formation of a di-substituted product. How can I favor mono-substitution at the C-4 position?
A4: Achieving mono-substitution at the highly reactive C-4 iodo position is the expected outcome. If you are observing di-substitution (reaction at both C-4 and a C-Cl position), it suggests the reaction conditions are too harsh.
Troubleshooting Steps:
-
Reduce Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage. Try running the reaction at a lower temperature (e.g., room temperature to 60 °C).
-
Limit the Boronic Acid: Use only a slight excess (1.05-1.1 equivalents) of the boronic acid or ester. This ensures it is consumed in the primary reaction at the C-4 position before significant reaction at a C-Cl site can occur.
-
Shorten Reaction Time: Monitor the reaction by TLC or LCMS and stop it as soon as the starting material is consumed.
-
Choose a Milder Base: While strong bases are often effective, a milder base like Na₂CO₃ or K₂CO₃ may provide sufficient reactivity for the C-I bond while disfavoring C-Cl activation.
Q5: The Suzuki coupling at the C-4 position is sluggish and results in a low yield. How can I improve the reaction efficiency?
A5: Low yields in couplings with chloropyridines can stem from catalyst deactivation by the pyridine nitrogen or low substrate reactivity.[6] Although the C-I bond is reactive, optimization is often necessary.
Troubleshooting Steps:
-
Select an Appropriate Catalyst/Ligand System: While standard catalysts like Pd(PPh₃)₄ can work, more robust systems are often better. Use catalysts with bulky, electron-rich phosphine ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6] These ligands stabilize the catalyst and promote efficient turnover.[6]
-
Optimize the Base: The base is crucial for activating the boronic acid.[6] Potassium phosphate (K₃PO₄) is often a highly effective base for challenging couplings.[6]
-
Ensure Anhydrous and Degassed Conditions: Oxygen can lead to both catalyst decomposition and homocoupling of the boronic acid.[6] Ensure your solvent is anhydrous and the reaction mixture is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes).
-
Consider Boronic Acid Stability: If you suspect protodeboronation (hydrolysis of the C-B bond), switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[6]
Table 1: Example Conditions for Regioselective Suzuki-Miyaura Coupling
| Entry | Halopyridine Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) / Selectivity | Ref |
|---|---|---|---|---|---|---|---|---|
| 1 | 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(OAc)₂ / IPr | K₂CO₃ | Toluene/H₂O | 100 | 90% (C4-selective) | [4] |
| 2 | 2,4-Dibromopyridine | Phenylboronic Acid | Pd(OAc)₂ / 2PPh₃ | K₃PO₄ | Toluene | 100 | >13:1 (C4:C2) | [3] |
| 3 | 2,4,6-Trichloropyrido[2,3-d]pyrimidine | p-MeO-Ph-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 110 | 83% (C4-selective) |[7][8] |
Experimental Protocol: General Procedure for Selective C-4 Suzuki Coupling
This is a generalized procedure and should be optimized for specific substrates.
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if separate).
-
Add degassed solvent (e.g., 1,4-dioxane or toluene/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until TLC or LCMS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram 1: Troubleshooting Workflow for Suzuki Coupling
Caption: Troubleshooting decision tree for Suzuki coupling reactions.
Sonogashira Coupling
Q6: I am attempting a Sonogashira coupling at the C-4 position, but I am observing significant homocoupling of my terminal alkyne (Glaser coupling). How can this be minimized?
A6: Glaser-Hay homocoupling is a common side reaction in Sonogashira couplings, typically promoted by oxygen and the copper(I) co-catalyst.
Troubleshooting Steps:
-
Rigorous Degassing: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and the reaction mixture thoroughly.
-
Use a Copper-Free System: Many modern Sonogashira protocols operate without a copper co-catalyst, which eliminates the primary pathway for homocoupling.[9] These reactions often require a stronger amine base (e.g., piperidine, DBU) to facilitate the deprotonation of the alkyne.[9]
-
Control Copper(I) Concentration: If using a traditional system, ensure the CuI is high purity and use the minimum effective catalytic amount (typically 1-5 mol%).
Table 2: Example Conditions for Regioselective Sonogashira Coupling
| Entry | Halopyridine Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) / Selectivity | Ref |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 95% (I-selective) | [9] |
| 2 | 4,6-Dichloro-2-pyrone | Phenylacetylene | Pd(dba)₂ / PPh₃ / CuI | Et₃N | THF | RT | 85% (C6-selective) | [10] |
| 3 | 2,8-Diiodopurine deriv. | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60 | 85% (C2-selective) |[11] |
Buchwald-Hartwig Amination
Q7: How can I achieve a selective mono-amination at the C-4 position of this compound?
A7: Similar to other cross-couplings, the C-I bond is the most reactive site for Buchwald-Hartwig amination. The key is to use conditions that activate this bond without promoting the slower reaction at the C-Cl positions.
Troubleshooting Steps:
-
Ligand Selection: Use a bulky, electron-rich biarylphosphine ligand (e.g., BrettPhos, RuPhos). These ligands are essential for promoting the C-N reductive elimination step and preventing catalyst inhibition by the pyridine nitrogen.[12][13]
-
Base Selection: Sodium tert-butoxide (NaOt-Bu) is a common and effective strong base.[13] However, if base-sensitive functional groups are present, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.[13][14]
-
Temperature Control: Start with moderate temperatures (e.g., 80-100 °C). Sequential aminations on dihalopyridines often require higher temperatures for the second, less reactive site.[5] By keeping the temperature controlled, you can favor the reaction at the more labile C-I bond.
Diagram 2: General Catalytic Cycle for Cross-Coupling
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
Metal-Halogen Exchange
Q8: I want to perform a lithium-halogen exchange. Will it selectively occur at the iodine position, and what conditions are required?
A8: Yes, lithium-halogen exchange is highly selective for iodine over chlorine. The exchange rate follows the trend I > Br > Cl and is typically very fast, even at extremely low temperatures.[15]
Key Experimental Considerations:
-
Temperature: The reaction must be performed at very low temperatures, typically between -78 °C and -100 °C, to prevent the resulting highly reactive aryllithium species from undergoing side reactions (e.g., attacking the solvent or other functional groups).
-
Reagent: n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are common reagents. t-BuLi is more reactive and can sometimes be more effective but may also be less selective.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required.
-
Procedure: The organolithium reagent is added slowly to a cooled solution of the this compound. After a short stirring time (5-15 minutes is often sufficient), the desired electrophile is added at the same low temperature to quench the aryllithium intermediate.
Experimental Protocol: General Procedure for Selective Li-I Exchange
-
To an oven-dried, three-neck flask equipped with a thermometer, argon inlet, and dropping funnel, add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.
-
Slowly add a solution of n-BuLi (1.05 eq.) in hexanes via the dropping funnel, ensuring the internal temperature does not rise above -95 °C.
-
Stir the resulting mixture at -100 °C for 15 minutes.
-
Add a solution of the chosen electrophile (e.g., an aldehyde, CO₂, etc.) in THF, again maintaining the low temperature.
-
After the addition is complete, stir for an additional 1-2 hours at low temperature before allowing the reaction to slowly warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and purify as required.
References
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
Technical Support Center: Cross-Coupling Reactions of 2,3,5-Trichloro-4-iodopyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming catalyst deactivation during cross-coupling reactions involving 2,3,5-Trichloro-4-iodopyridine.
Troubleshooting Guide
Catalyst deactivation is a primary obstacle in the successful cross-coupling of electron-deficient and sterically hindered substrates like this compound. The table below outlines common experimental issues, their probable causes related to catalyst deactivation, and recommended solutions.
| Issue | Potential Cause(s) Related to Catalyst Deactivation | Recommended Solutions |
| Low to No Product Conversion | Catalyst Poisoning by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, forming a stable, inactive complex and halting the catalytic cycle.[1] | 1. Utilize Bulky Ligands: Employ sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of the active monoligated palladium(0) species and can sterically disfavor pyridine coordination.[1][2] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation. |
| Palladium Black Formation: The active Pd(0) catalyst can agglomerate into inactive palladium nanoparticles (palladium black), especially at high temperatures or with slow catalytic turnover.[3] | 1. Optimize Ligand-to-Metal Ratio: Ensure an adequate excess of the phosphine ligand to stabilize the Pd(0) species. 2. Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can slow down the agglomeration process. 3. Use Precatalysts: Employ well-defined Pd(II) precatalysts that are designed for clean and efficient in situ reduction to the active Pd(0) catalyst.[4] | |
| Formation of Side Products (e.g., Homocoupling, Dehalogenation) | Slow Reductive Elimination: If the final step of the catalytic cycle is slow, side reactions such as homocoupling of the organometallic reagent or dehalogenation of the starting material can become competitive.[1] | 1. Ligand and Base Optimization: The choice of ligand and base can significantly influence the rate of reductive elimination. Screening different combinations is often necessary.[1] 2. Thorough Degassing: Ensure all solvents and reagents are rigorously degassed to remove oxygen, which can promote homocoupling.[1] |
| Reaction Stalls Before Completion | Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions, leading to a loss of catalyst stability over time.[3] | 1. Ensure Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. 2. Use Robust Ligands: Consider ligands known for their thermal and oxidative stability. |
| Product Inhibition: The coupled product may coordinate to the palladium catalyst, leading to a gradual decrease in catalytic activity.[3] | 1. Monitor Reaction Progress: If product inhibition is suspected, stopping the reaction at an optimal conversion might be necessary. 2. Consider a Different Catalyst System: Some catalyst systems may be less susceptible to inhibition by the specific product being formed. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is failing. What is the most likely cause?
A1: The most common issue is catalyst deactivation due to the pyridine nitrogen coordinating to the palladium catalyst.[1] This "pyridine problem" can form inactive complexes that halt the catalytic cycle. To overcome this, it is crucial to use bulky, electron-rich ligands like SPhos or XPhos, which can promote the desired catalytic activity and sterically hinder the deactivating coordination of the pyridine nitrogen.[1][5]
Q2: I am observing significant homocoupling of my alkyne in a Sonogashira reaction with this compound. How can I prevent this?
A2: Alkyne homocoupling (Glaser coupling) is often promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this, ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents.[1] Alternatively, consider a "copper-free" Sonogashira protocol, which can eliminate this side reaction.[6]
Q3: In my Buchwald-Hartwig amination, I am seeing dehalogenation of the starting material instead of the desired C-N coupling. What should I do?
A3: Dehalogenation can compete with reductive elimination, especially if the latter step is slow. The choice of base and ligand is critical here.[1] Switching to a different base (e.g., from a strong alkoxide like NaOtBu to a carbonate like Cs₂CO₃) or a different bulky phosphine ligand can alter the relative rates of these two pathways.[7]
Q4: Can I selectively couple at the iodine position of this compound?
A4: Yes, selective coupling at the C-I bond is highly feasible. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally fastest for C-I bonds, followed by C-Br, and then C-Cl.[8] By using milder reaction conditions (e.g., lower temperatures and shorter reaction times), you can achieve selective functionalization at the more reactive iodo position while leaving the chloro positions intact for potential subsequent transformations.[9]
Q5: What is the best palladium source to use? A Pd(0) or Pd(II) precatalyst?
A5: While Pd(0) sources like Pd(PPh₃)₄ can be used, modern Pd(II) precatalysts (e.g., G3 or G4 palladacycles) are often preferred. These precatalysts are typically more stable to air and moisture and are designed to undergo a clean and rapid reduction to the active Pd(0) species in situ, which can lead to more reproducible results and minimize the formation of palladium black.[4][10]
Quantitative Data on Catalyst Performance
The following tables provide representative data for common cross-coupling reactions on 2-Bromo-4-iodopyridine, a substrate with similar electronic properties and regioselectivity challenges as this compound. This data can serve as a valuable starting point for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling at the C-4 (Iodo) Position [8]
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | Standard, reliable conditions. |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | Effective for a broad range of boronic acids. |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, allows for lower catalyst loading. |
Table 2: Representative Conditions for Sonogashira Coupling at the C-4 (Iodo) Position [8]
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N / DMF | 60 | 6 | 85-95 | Common and highly effective system. | |
| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 80 | 12 | 90-97 | Highly active ligand for challenging substrates. |
| Pd(P(t-Bu)₃)₂ | None | K₂CO₃ | Toluene | 100 | 10 | 85-94 | Example of a copper-free system. |
Table 3: Representative Conditions for Buchwald-Hartwig Amination at the C-4 (Iodo) Position [8]
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 12-24 | 80-95 | A common system for a variety of amines. |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 80-110 | 12-24 | 85-98 | Effective for a broad scope of amines. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific coupling partners. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Toluene/H₂O) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key conceptual frameworks for understanding and troubleshooting these cross-coupling reactions.
Caption: The palladium-catalyzed cross-coupling cycle and key deactivation pathways.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of 2,3,5-Trichloro-4-iodopyridine Reaction Products
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,3,5-Trichloro-4-iodopyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: Based on typical synthetic routes, the most probable impurities include:
-
Unreacted 2,3,5-Trichloropyridine: This is a common impurity resulting from incomplete iodination.
-
Regioisomers: Depending on the synthetic method used, small amounts of other iodinated trichloropyridine isomers may be formed.
-
Poly-iodinated Species: Over-iodination can lead to the formation of di-iodinated trichloropyridines.
-
Residual Solvents and Reagents: Solvents such as DMF and unreacted iodinating agents can be present in the crude product.
Q2: My TLC analysis shows multiple spots close to my product spot. How can I improve the separation?
A2: Poor separation on TLC indicates that the chosen solvent system is not optimal. To improve resolution:
-
Solvent Polarity Adjustment: Systematically vary the ratio of your polar and non-polar solvents. For halogenated pyridines, mixtures of hexanes and ethyl acetate are a good starting point.
-
Alternative Solvent Systems: If adjusting polarity is insufficient, try a different solvent system altogether. For example, dichloromethane/methanol or toluene/ethyl acetate might offer different selectivity.
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (neutral or basic) or a reverse-phase plate.
Q3: I am observing significant product loss during column chromatography. What are the likely causes and how can I mitigate this?
A3: Product loss on a column can be due to several factors:
-
Irreversible Adsorption: The basic nature of the pyridine nitrogen can lead to strong, sometimes irreversible, adsorption onto the acidic silica gel. To counter this, you can use silica gel that has been deactivated with a base like triethylamine (typically 1% in the eluent).
-
Improper Packing: An improperly packed column can lead to channeling and poor separation, resulting in broader fractions and product loss. Ensure your silica gel is well-slurried and packed uniformly.
-
Incorrect Eluent Polarity: Starting with a solvent system that is too polar can cause your product to elute too quickly with impurities. Conversely, a system that is not polar enough may lead to very slow elution and band broadening.
Q4: After recrystallization, my product is still not pure. What should I do?
A4: If a single recrystallization does not yield a product of sufficient purity, you can:
-
Perform a Second Recrystallization: A second recrystallization from a different solvent system may remove impurities that have similar solubility in the first solvent.
-
Pre-purification with Activated Charcoal: If your product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.
-
Combine Purification Techniques: For challenging purifications, a multi-step approach is often most effective. Consider purifying the material by column chromatography first, followed by a final recrystallization of the pooled fractions.
Troubleshooting Guides
Issue 1: The crude product is a dark, oily residue instead of a solid.
-
Possible Cause 1: Presence of residual high-boiling solvents like DMF.
-
Solution: Ensure complete removal of the solvent under high vacuum, possibly with gentle heating. An aqueous workup prior to solvent removal can also help by partitioning the solvent into the aqueous layer.
-
-
Possible Cause 2: Significant amount of impurities depressing the melting point.
-
Solution: Attempt to precipitate the product by triturating the oil with a non-polar solvent like hexanes or pentane. This may selectively dissolve some impurities, leaving your product as a solid. If this fails, proceed with column chromatography.
-
Issue 2: The product co-elutes with an impurity during column chromatography.
-
Possible Cause: The impurity has a very similar polarity to the product.
-
Solution 1: Gradient Elution: If you are using an isocratic (constant solvent mixture) elution, switch to a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity. This can often resolve closely eluting spots.
-
Solution 2: Alternative Stationary Phase: If silica gel is not providing the necessary selectivity, consider using a different stationary phase such as alumina or reverse-phase silica (C18).
-
Solution 3: Chemical Modification: In some cases, it may be possible to selectively react the impurity to change its polarity, making it easier to separate. This is an advanced technique and should be approached with caution.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Starting Purity (%) | Typical Final Purity (%) | Estimated Yield Loss (%) | Notes |
| Recrystallization (Ethanol) | 85 | >98 | 15-25 | Effective for removing less polar and more polar impurities. |
| Column Chromatography (Silica Gel) | 85 | >99 | 20-30 | Good for separating structurally similar impurities. |
| Sequential Purification | 85 | >99.5 | 30-40 | Provides the highest purity but with cumulative yield loss. |
Disclaimer: The data in this table is for illustrative purposes and may vary based on the specific reaction conditions and impurity profile.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile) at room temperature and at boiling point. A suitable solvent will dissolve the compound when hot but have low solubility when cold. Ethanol is often a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture with stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your product.
-
Column Packing:
-
Plug the bottom of a glass column with cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution: Add the eluent to the column and begin collecting fractions. For flash chromatography, apply gentle pressure using a pump or an inert gas.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
optimizing reaction temperature for 2,3,5-Trichloro-4-iodopyridine functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the functionalization of 2,3,5-trichloro-4-iodopyridine. The focus is on optimizing reaction temperature for various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: At which position is the functionalization of this compound expected to occur in a cross-coupling reaction?
A1: Due to the differential reactivity of the carbon-halogen bonds, the functionalization will selectively occur at the C-4 position, which bears the iodo group. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chloride (C-Cl) bonds. This allows for regioselective functionalization at the 4-position while leaving the chloro substituents at the 2, 3, and 5-positions intact for potential subsequent transformations.
Q2: What are the most common cross-coupling reactions for the functionalization of this compound?
A2: The most common palladium-catalyzed cross-coupling reactions for this substrate include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with primary or secondary amines.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
-
Stille Coupling: For the formation of carbon-carbon bonds with organostannanes.
-
Negishi Coupling: For the formation of carbon-carbon bonds with organozinc reagents.
Q3: Why is optimizing the reaction temperature crucial for the functionalization of this substrate?
A3: Optimizing the reaction temperature is critical for several reasons:
-
Reaction Rate: Higher temperatures generally increase the reaction rate, leading to shorter reaction times.
-
Product Yield: An optimal temperature is necessary to achieve the maximum yield. Temperatures that are too low may result in incomplete conversion, while excessively high temperatures can lead to thermal decomposition of reactants, products, or the catalyst, thereby reducing the yield.
-
Selectivity and Side Reactions: Temperature can influence the selectivity of the reaction. At elevated temperatures, side reactions such as hydrodehalogenation (loss of a halogen atom) or the formation of homocoupled byproducts may become more prevalent. For instance, in some Suzuki couplings of dihalopyrimidines, higher temperatures led to the formation of undesired di-substituted products.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS at each temperature point to find the optimal balance between reaction rate and side product formation. |
| Inactive catalyst. | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure the in-situ reduction to Pd(0) is occurring. Consider using a fresh batch of catalyst or a more active precatalyst. |
| Poor quality of reagents or solvents. | Use freshly distilled or high-purity solvents. Ensure the coupling partner (e.g., boronic acid, amine) is pure and dry. Anhydrous conditions are often crucial. |
| Inefficient mixing. | For heterogeneous mixtures, ensure vigorous stirring to maximize contact between reactants and the catalyst. |
| Incorrect choice of base or solvent. | The choice of base and solvent can significantly impact the reaction. Consult literature for the specific cross-coupling reaction being performed and consider screening different bases and solvents. |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Hydrodehalogenation)
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too high. | Lowering the reaction temperature can often suppress side reactions.[2] Even a 10-20 °C reduction can significantly improve the product-to-byproduct ratio. |
| Prolonged reaction time. | Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation or the formation of byproducts over time. |
| Oxygen contamination. | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can lead to catalyst deactivation and promote side reactions like the homocoupling of boronic acids in Suzuki reactions. |
| Inappropriate ligand. | The choice of phosphine ligand in many cross-coupling reactions is crucial. A ligand that is too bulky or not electron-rich enough may not stabilize the catalytic species effectively, leading to side reactions. |
Data Presentation: Effect of Temperature on Reaction Yield
The following table provides representative data on the effect of temperature on the yield of a Suzuki-Miyaura coupling reaction for a dihalogenated heterocyclic substrate, which can serve as a guideline for optimizing the functionalization of this compound.
| Temperature (°C) | Reaction Time (min) | Yield (%) | Observations |
| 60 | 20 | 45 | Incomplete conversion of starting material.[1] |
| 80 | 20 | 68 | Increased conversion, but starting material still present.[1] |
| 100 | 15 | 81 | Optimal temperature with high yield and short reaction time.[1] |
| 120 | 10 | 79 | No significant improvement in yield, potential for side product formation.[1] |
| 140 | 5 | 75 | Decreased yield, likely due to decomposition or side reactions.[1] |
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound. This protocol can be adapted for other cross-coupling reactions with appropriate modifications to the coupling partner, catalyst, ligand, base, and solvent.
Synthesis of 4-Aryl-2,3,5-trichloropyridine via Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a precatalyst; 1-5 mol%) and, if required, a phosphine ligand (e.g., SPhos, XPhos; 2-10 mol%).
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., starting at 80 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-aryl-2,3,5-trichloropyridine.
Visualizations
Caption: Experimental workflow for the functionalization of this compound with an integrated temperature optimization loop.
Caption: A logical decision tree for troubleshooting common issues in the functionalization of this compound based on reaction outcome.
References
minimizing homocoupling byproducts in 2,3,5-Trichloro-4-iodopyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,5-Trichloro-4-iodopyridine. The focus is on minimizing homocoupling byproducts in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound?
A1: Homocoupling is a significant side reaction where two molecules of one of the coupling partners react with each other, rather than with the other partner. In the context of reactions with this compound, you can encounter two primary types of homocoupling byproducts:
-
Self-coupling of the coupling partner: For example, in a Suzuki reaction, two molecules of the organoboron reagent can couple to form a symmetrical biaryl byproduct.[1] In Sonogashira reactions, two terminal alkyne molecules can dimerize, a side reaction often referred to as Glaser coupling.[2]
-
Self-coupling of this compound: This would result in the formation of a symmetrical bi(2,3,5-trichloropyridyl) species.
This is undesirable as it consumes starting materials, reduces the yield of the desired product, and complicates purification due to potential similarities in physical properties between the product and byproducts.[1]
Q2: What are the primary causes of homocoupling byproducts in these reactions?
A2: The main culprits for homocoupling are generally the presence of oxygen and palladium(II) species in the reaction mixture.[1][3]
-
Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of organoboron compounds in Suzuki reactions or alkynes in Sonogashira reactions.[1][4] Rigorous exclusion of oxygen is a critical step in minimizing this side reaction.[5]
-
Palladium(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst. One pathway for this reduction involves the homocoupling of the organometallic reagent (e.g., boronic acid), which generates Pd(0) at the expense of your starting material.[1]
Q3: My Suzuki coupling with this compound is showing significant boronic acid homocoupling. How can I mitigate this?
A3: To reduce boronic acid homocoupling, consider the following strategies:
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Rigorous Degassing: Ensure your solvents and reaction vessel are thoroughly deoxygenated. Standard methods include sparging with an inert gas (argon or nitrogen) or using the freeze-pump-thaw technique.[1]
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes be beneficial, although these can be less stable.
-
Add a Mild Reducing Agent: If using a Pd(II) precatalyst, the addition of a mild reducing agent can help in the formation of the active Pd(0) species without promoting significant homocoupling.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate the desired cross-coupling pathway, helping it to outcompete the homocoupling side reaction.[6]
-
Slow Addition: In some cases, the slow addition of the boronic acid via a syringe pump can maintain a low instantaneous concentration, thereby suppressing the bimolecular homocoupling reaction.[1]
Q4: I'm observing significant alkyne dimerization in my Sonogashira coupling with this compound. What are the best strategies to prevent this?
A4: Alkyne homocoupling (Glaser coupling) is a common issue in Sonogashira reactions, primarily driven by the copper(I) co-catalyst in the presence of oxygen.[2]
-
Copper-Free Conditions: The most effective strategy is to switch to a copper-free Sonogashira protocol. These methods often rely on specific palladium catalysts and ligands to facilitate the catalytic cycle without copper.
-
Strictly Anaerobic Conditions: If a copper co-catalyst is necessary, ensuring the reaction is run under a strictly inert atmosphere is crucial. Thoroughly degas all reagents and solvents.[2]
-
Use of a Reducing Atmosphere: Some protocols suggest using a reducing atmosphere, such as hydrogen gas diluted with nitrogen or argon, to minimize oxidative homocoupling.[2]
-
Base Selection: The choice of amine base can be important. While tertiary amines like triethylamine are common, secondary amines such as piperidine or diisopropylamine can sometimes be more effective in suppressing homocoupling.
Q5: How does the electronic nature of this compound affect the reaction and potential side products?
A5: this compound is an electron-deficient heteroaryl halide. The electron-withdrawing chlorine atoms and the pyridine nitrogen make the C-I bond more susceptible to oxidative addition to the palladium catalyst, which is the first step in the catalytic cycle.[3][7] This enhanced reactivity can be beneficial for achieving coupling at lower temperatures. However, the electron-deficient nature of the pyridine ring can also influence the stability of intermediates in the catalytic cycle and may affect the propensity for side reactions like catalyst inhibition or decomposition.
Troubleshooting Guides
Table 1: Troubleshooting Homocoupling in Suzuki Reactions
| Problem | Potential Cause | Recommended Solution |
| High levels of boronic acid homocoupling | Presence of oxygen | Thoroughly degas solvents and reaction vessel (sparging or freeze-pump-thaw).[1] Maintain a positive pressure of inert gas (Ar or N₂). |
| Inefficient reduction of Pd(II) precatalyst | Use a direct Pd(0) source (e.g., Pd(PPh₃)₄). Add a mild reducing agent. | |
| Slow cross-coupling kinetics | Increase reaction temperature moderately. Switch to a more active ligand system (e.g., bulky, electron-rich phosphine ligands like SPhos or XPhos).[6] | |
| Low yield of desired product with homocoupling byproduct | Suboptimal base | Screen different bases. For electron-deficient pyridines, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[6] |
| Unstable boronic acid | Consider using a more stable boronic ester (e.g., pinacol or MIDA esters) which can be less prone to side reactions.[6] |
Table 2: Troubleshooting Homocoupling in Sonogashira Reactions
| Problem | Potential Cause | Recommended Solution |
| Significant alkyne dimerization (Glaser coupling) | Oxygen in the reaction mixture promoting copper-catalyzed homocoupling | Run the reaction under strictly anaerobic conditions.[2] Thoroughly degas all reagents and solvents. |
| Use of copper co-catalyst | Switch to a copper-free Sonogashira protocol. | |
| Low yield of cross-coupled product | Catalyst inhibition | The pyridine nitrogen can coordinate to the palladium center. Using bulky ligands can help mitigate this.[6] |
| High reaction temperature promoting side reactions | Optimize the temperature; some Sonogashira couplings can be performed at room temperature.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This protocol is a representative example and may require optimization for specific boronic acids.
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[6]
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three to five times to ensure the removal of all oxygen.[6]
-
Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂ (2 mol%)) and a bulky, electron-rich phosphine ligand (e.g., SPhos (4 mol%)).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of this compound
This protocol is a representative example and may require optimization for specific terminal alkynes.
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with high-purity argon or nitrogen (3 cycles).
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%)), an amine base (e.g., freshly distilled diisopropylamine or triethylamine, 2-3 equiv.), and the terminal alkyne (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove any solids. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Key chemical structures in cross-coupling reactions.
Caption: Decision-making process for reaction setup.
References
- 1. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
managing reaction scale-up for the synthesis of 2,3,5-Trichloro-4-iodopyridine derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the reaction scale-up for the synthesis of 2,3,5-trichloro-4-iodopyridine and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up.
Issue 1: Low Yield of this compound
-
Symptom: The yield of the desired iodinated product is significantly lower than expected.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is monitored to completion using appropriate analytical techniques (e.g., GC, HPLC, TLC).[1] Extend the reaction time if necessary. - Temperature: Verify that the reaction temperature is within the optimal range. For the iodination of polychlorinated pyridines, higher temperatures may be required, but this must be balanced against the risk of side reactions.[2] - Reagent Stoichiometry: Ensure the correct molar ratios of 2,3,5-trichloropyridine, iodinating agent, and any catalysts are used. An excess of the iodinating agent may be required to drive the reaction to completion. |
| Side Reactions | - Over-iodination: The formation of di-iodinated species can occur, especially with highly activated substrates or harsh reaction conditions.[3] Consider using a milder iodinating agent or more controlled reaction conditions (lower temperature, shorter reaction time). - Decomposition of Reagents or Product: Iodinating agents and the product itself may be thermally labile. Ensure the reaction temperature does not exceed the decomposition temperature of any components. Thermal stability of hypervalent iodine reagents can be a concern.[4] |
| Poor Work-up and Isolation | - Product Loss during Extraction: Ensure the correct solvent and pH are used during aqueous work-up to minimize product loss to the aqueous phase. - Incomplete Precipitation/Crystallization: Optimize the crystallization process by carefully selecting the solvent system and controlling the cooling rate to maximize product recovery.[][6] |
Issue 2: Poor Regioselectivity in the Synthesis of Derivatives
-
Symptom: Formation of a mixture of isomers during the functionalization of this compound.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Lack of Strong Directing Effects | - The electronic and steric effects of the substituents on the pyridine ring may not be sufficient to direct the incoming group to the desired position. |
| Reaction Conditions | - Temperature: Higher temperatures can lead to a loss of selectivity. Running the reaction at the lowest effective temperature is recommended. - Catalyst: The choice of catalyst can significantly influence the regioselectivity of the reaction. Screen different catalysts to find the one that provides the best selectivity for the desired isomer. |
| Steric Hindrance | - A bulky substituent on the pyridine ring or the incoming reagent can hinder the approach to the desired position, leading to substitution at a less sterically hindered site. |
Issue 3: Exothermic Runaway During Scale-up of Iodination
-
Symptom: A rapid, uncontrolled increase in reaction temperature during the addition of the iodinating agent.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Poor Heat Dissipation | - As the reaction scale increases, the surface area-to-volume ratio decreases, leading to less efficient heat removal.[7][8] |
| Accumulation of Unreacted Reagents | - Adding the iodinating agent too quickly or at a temperature that is too low can lead to an accumulation of unreacted material. A subsequent increase in temperature can then cause a rapid, uncontrolled reaction.[7] |
| Inadequate Cooling Capacity | - The cooling system of the reactor may not be sufficient to handle the heat generated by the reaction at a larger scale. |
To address these issues, consider the following:
-
Controlled Reagent Addition: Add the iodinating agent slowly and at a controlled rate to manage the heat generated.[3][9][10][11]
-
Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system. Pre-cooling the reaction mixture before adding the iodinating agent can also be beneficial.[9]
-
Dilution: Conducting the reaction in a larger volume of solvent can help to dissipate the heat more effectively.
-
Reaction Monitoring: Continuously monitor the reaction temperature and have a contingency plan in place for emergency cooling or quenching of the reaction.[12]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The most common precursor is 2,3,5-trichloropyridine. This can be synthesized from various starting materials, including pentachloropyridine or 2,3,5,6-tetrachloropyridine through reductive dechlorination.[2][13] There are also methods starting from 2-chloropyridine.[8][14]
Q2: Which iodinating agents are suitable for this synthesis?
A2: A variety of iodinating agents can be used, including molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl). The choice of reagent will depend on the desired reactivity and the tolerance of other functional groups in the molecule. For scale-up, the cost and safety of the reagent are also important considerations.
Q3: What are the key safety precautions to consider during the scale-up of this reaction?
A3: The primary safety concern is the management of the exothermic iodination reaction to prevent a thermal runaway.[8][15] It is crucial to have a thorough understanding of the reaction's thermal profile through techniques like reaction calorimetry before attempting a large-scale synthesis.[10] Additionally, iodinating agents can be corrosive and toxic, so appropriate personal protective equipment (PPE) should be worn, and the reaction should be carried out in a well-ventilated area.[16][17]
Q4: How can I purify the crude this compound product at a large scale?
A4: The most common methods for purifying solid organic compounds at an industrial scale are crystallization and distillation (if the compound is thermally stable and has a suitable boiling point).[3] For crystallization, careful selection of the solvent system is critical to achieve high purity and yield.[][6][18] The process should be optimized to control crystal size and morphology, which can impact filtration and drying.[][19]
Q5: What analytical methods are recommended for monitoring the reaction and assessing the purity of the final product?
A5: For reaction monitoring, techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for tracking the consumption of starting materials and the formation of the product and any byproducts. For final product purity assessment, GC, HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis are commonly used.
Experimental Protocols
Synthesis of 2,3,5-Trichloropyridine (Precursor)
This protocol is adapted from a patented industrial process and describes the reductive dechlorination of pentachloropyridine.[2][13]
Materials:
-
Pentachloropyridine
-
Zinc dust
-
8N Sodium Hydroxide solution
-
Benzene (or a suitable alternative solvent)
Procedure:
-
To a suitable reactor equipped with a stirrer, reflux condenser, and temperature control, add pentachloropyridine and the chosen solvent.
-
Add the 8N sodium hydroxide solution to the mixture.
-
Heat the mixture to approximately 75 °C with stirring.
-
Slowly add zinc dust to the heated mixture. The addition should be controlled to manage the exothermic reaction.
-
After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitor by GC or HPLC). The pH should be maintained in the range of 14-15.
-
Cool the reaction mixture to room temperature and filter to remove insoluble materials.
-
Wash the filter cake with the solvent.
-
The combined filtrate contains the 2,3,5-trichloropyridine. The product can be isolated by distillation or used directly in the next step.
Synthesis of this compound
This is a general protocol for the iodination of 2,3,5-trichloropyridine. Note: This reaction is exothermic and requires careful control, especially on a large scale. A thorough thermal hazard assessment is recommended before proceeding.
Materials:
-
2,3,5-Trichloropyridine
-
Iodinating agent (e.g., Iodine and an oxidizing agent, or NIS)
-
Suitable solvent (e.g., acetic acid, sulfuric acid, or an inert organic solvent)
Procedure:
-
Charge the reactor with 2,3,5-trichloropyridine and the chosen solvent.
-
Cool the mixture to the desired starting temperature (e.g., 0-10 °C).
-
Slowly and controllably add the iodinating agent to the reaction mixture. The addition rate should be adjusted to maintain the reaction temperature within a safe range.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion is confirmed by analytical monitoring.
-
Upon completion, the reaction is quenched by the addition of a suitable quenching agent (e.g., sodium thiosulfate solution to remove excess iodine).
-
The crude product is then isolated by filtration or extraction.
-
Purify the crude product by crystallization from a suitable solvent system.
Data Presentation
Table 1: Summary of Quantitative Data for Synthesis of 2,3,5-Trichloropyridine
| Parameter | Value | Reference |
| Starting Material | Pentachloropyridine | [2] |
| Molar Ratio (PCP:Zinc:NaOH) | 1 : 4 : 10 | [2] |
| Reaction Temperature | ~79 °C (Reflux) | [2] |
| Reaction Time | 5 hours | [2] |
| Yield | 77% | [2] |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Halogenation - Wikipedia [en.wikipedia.org]
- 3. How To [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cedrec.com [cedrec.com]
- 9. benchchem.com [benchchem.com]
- 10. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 11. labproinc.com [labproinc.com]
- 12. researchgate.net [researchgate.net]
- 13. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 14. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 15. stonehousesafety.com [stonehousesafety.com]
- 16. chempanda.com [chempanda.com]
- 17. ICSC 0167 - IODINE [chemicalsafety.ilo.org]
- 18. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 19. pharmoutsourcing.com [pharmoutsourcing.com]
identifying and characterizing unexpected byproducts in 2,3,5-Trichloro-4-iodopyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unexpected byproducts in reactions involving 2,3,5-Trichloro-4-iodopyridine.
Troubleshooting Guides and FAQs
Q1: I performed a nucleophilic substitution on this compound and obtained a mixture of isomers. What are the possible causes and how can I control the regioselectivity?
A1: The presence of multiple halogen substituents on the pyridine ring at positions with different electronic environments can lead to the formation of regioisomeric products. In polychlorinated pyridines, nucleophilic aromatic substitution (SNAr) can occur at positions ortho or para to the ring nitrogen. The outcome of the reaction is often dependent on the nature of the nucleophile.
-
Hard vs. Soft Nucleophiles: Based on studies of the related 2,3,5,6-tetrachloro-4-iodopyridine, "hard" nucleophiles (e.g., those with oxygen or nitrogen donor atoms) tend to attack the position ortho to the nitrogen (C2 or C6), while "soft" nucleophiles (e.g., those with sulfur donor atoms) favor attack at the para position (C4).[1] In the case of this compound, substitution could potentially occur at the C2 or C5 positions.
-
Steric Hindrance: The steric bulk of both the nucleophile and the substituents on the pyridine ring can influence the site of attack. Less hindered positions are generally more accessible.
-
Reaction Conditions: Temperature, solvent, and the presence of a catalyst can also affect the regioselectivity of the reaction.
Troubleshooting Steps:
-
Nucleophile Choice: If possible, select a nucleophile that is known to favor the desired substitution pattern.
-
Temperature Control: Lowering the reaction temperature may increase the selectivity of the reaction.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents to optimize for the desired isomer.
-
Protecting Groups: In some cases, it may be necessary to use a protecting group strategy to block more reactive sites and direct the nucleophile to the desired position.
Q2: In a Suzuki-Miyaura coupling reaction with this compound, I am observing significant amounts of homocoupling and dehalogenation byproducts. How can I minimize these side reactions?
A2: Homocoupling of the boronic acid reagent and dehalogenation of the pyridine substrate are common side reactions in Suzuki-Miyaura couplings, particularly with electron-deficient and sterically hindered substrates like polychlorinated pyridines.
-
Homocoupling: This side reaction, leading to the formation of a biaryl from the boronic acid, is often promoted by the presence of oxygen and can be catalyzed by the palladium complex.
-
Dehalogenation/Protodeboronation: The chloro or iodo substituent on the pyridine ring can be replaced by a hydrogen atom. This can occur through various pathways, including reductive elimination from a palladium-hydride intermediate or reaction of the boronic acid with a proton source (protodeboronation).
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen levels, which can suppress homocoupling.
-
Ligand Choice: The choice of phosphine ligand can have a significant impact on the outcome of the reaction. More electron-rich and bulky ligands can promote the desired cross-coupling over side reactions.
-
Base Selection: The strength and type of base used are critical. Weaker bases are sometimes found to reduce the extent of protodeboronation.
-
Solvent Purity: Use dry, degassed solvents to minimize the presence of water and oxygen.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.
| Reaction Type | Expected Product | Potential Unexpected Byproducts |
| Nucleophilic Aromatic Substitution | Mono-substituted trichloropyridine | Regioisomers of the mono-substituted product, di-substituted products. |
| Suzuki-Miyaura Coupling | Aryl- or heteroaryl-substituted trichloropyridine | Homocoupling product of the boronic acid, dehalogenated 2,3,5-trichloropyridine, protodeboronated starting material. |
| Sonogashira Coupling | Alkynyl-substituted trichloropyridine | Homocoupling of the alkyne (Glaser coupling), dehalogenation of the starting material. |
| Heck Coupling | Alkenyl-substituted trichloropyridine | Isomerization of the double bond in the product, dehalogenation of the starting material. |
Experimental Protocols
Protocol 1: General Procedure for GC-MS Analysis of Reaction Mixtures
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in a reaction mixture, providing information on the presence of starting materials, products, and byproducts.
Methodology:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Perform an appropriate work-up (e.g., extraction with an organic solvent, washing with brine).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the sample to a suitable volume.
-
Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Data Analysis:
-
Identify peaks corresponding to starting materials, expected product, and potential byproducts by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns.
-
The relative abundance of each component can be estimated from the peak areas in the total ion chromatogram (TIC).
-
Protocol 2: General Procedure for NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules, allowing for the unambiguous identification of isomeric byproducts.
Methodology:
-
Sample Preparation:
-
Isolate the product mixture through column chromatography or preparative TLC.
-
Dissolve 5-10 mg of the purified component or mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Spectroscopy:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Experiment: Standard proton NMR (zg30 pulse program).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: -2 to 12 ppm.
-
Data Processing: Fourier transform the FID, phase correct the spectrum, and integrate the signals. The chemical shifts, coupling constants, and integration values will provide information about the structure and relative abundance of the components.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: Bruker Avance III 100 MHz or equivalent.
-
Experiment: Proton-decoupled carbon NMR (zgpg30 pulse program).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width: -10 to 220 ppm.
-
Data Processing: Fourier transform and phase correct the spectrum. The number and chemical shifts of the carbon signals are indicative of the molecular symmetry and the electronic environment of the carbon atoms.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
If the structure cannot be determined from 1D spectra, 2D NMR experiments can be performed to establish connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC).
-
Visualizations
Caption: Potential reaction pathways leading to expected and unexpected byproducts.
Caption: A general workflow for the identification and characterization of unexpected byproducts.
References
Validation & Comparative
Navigating Selective Functionalization: A Comparative Analysis of C-I vs. C-Cl Bond Reactivity in 2,3,5-Trichloro-4-iodopyridine
For researchers, scientists, and professionals in drug development, the strategic and selective functionalization of halogenated heterocyclic compounds is a cornerstone of modern synthetic chemistry. Among these, 2,3,5-Trichloro-4-iodopyridine stands out as a versatile building block. A critical aspect of its utility lies in the differential reactivity of its carbon-halogen bonds. This guide provides an objective comparison of the reactivity of the C-I versus C-Cl bonds in this molecule, supported by established chemical principles and representative experimental data, to enable informed decisions in synthetic design.
The reactivity of carbon-halogen bonds in aromatic systems is a well-established principle in organic chemistry, particularly in the context of transition-metal-catalyzed cross-coupling reactions. The general order of reactivity follows the trend I > Br > Cl > F. This trend is dictated by the bond dissociation energies (BDEs) of the carbon-halogen bonds, with the C-I bond having the lowest BDE, making it the most susceptible to oxidative addition by a metal catalyst, which is often the rate-determining step in cross-coupling reactions.
In the case of this compound, the carbon-iodine bond at the 4-position is significantly more reactive than the carbon-chlorine bonds at the 2, 3, and 5-positions. This differential reactivity allows for selective functionalization at the C4 position while leaving the chloro substituents untouched. This chemoselectivity is crucial for the sequential introduction of different functionalities onto the pyridine ring, enabling the synthesis of complex, highly substituted molecules.
Quantitative Comparison of Reactivity: Selective Cross-Coupling
The enhanced reactivity of the C-I bond is evident in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Stille couplings. Under carefully controlled conditions, these reactions can be directed to occur exclusively at the C-I bond.
| Reaction Type | Position of Reactivity | Reagent | Catalyst | Product | Representative Yield |
| Suzuki-Miyaura Coupling | C4 (C-I) | Arylboronic acid | Pd(PPh₃)₄ | 4-Aryl-2,3,5-trichloropyridine | High |
| Sonogashira Coupling | C4 (C-I) | Terminal alkyne | Pd(PPh₃)₄, CuI | 4-Alkynyl-2,3,5-trichloropyridine | High |
| Stille Coupling | C4 (C-I) | Organostannane | Pd(PPh₃)₄ | 4-Substituted-2,3,5-trichloropyridine | High |
| Subsequent Coupling | C2, C3, or C5 (C-Cl) | Arylboronic acid | More active Pd catalyst/ligand system | Di- or tri-substituted pyridine | Variable |
Note: The yields are representative and can vary based on the specific substrates and reaction conditions employed.
Experimental Protocols
The following are detailed methodologies for key experiments that demonstrate the selective reactivity of the C-I bond in this compound.
Selective Suzuki-Miyaura Coupling at the C4-Position
Objective: To selectively couple an aryl group at the C4 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 4-aryl-2,3,5-trichloropyridine.
Selective Sonogashira Coupling at the C4-Position
Objective: To selectively couple an alkynyl group at the C4 position of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol) and copper(I) iodide (0.05 mmol).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed THF (5 mL) and degassed triethylamine (2.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 4-alkynyl-2,3,5-trichloropyridine.
Reaction Workflow and Logic
The differential reactivity of the C-I and C-Cl bonds allows for a logical and stepwise approach to the synthesis of polysubstituted pyridines. This workflow is predicated on the initial, more facile reaction at the C-I bond, followed by subsequent, more forcing conditions required to functionalize the C-Cl bonds.
Caption: Sequential functionalization of this compound.
A Comparative Guide to Cross-Coupling Reactions: 2,3,5-Trichloro-4-iodopyridine vs. 2,3,5,6-Tetrachloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of highly functionalized pyridine derivatives, key intermediates for pharmaceuticals and advanced materials, the strategic use of polyhalogenated pyridines in cross-coupling reactions is paramount. This guide provides an objective comparison of two such building blocks: 2,3,5-Trichloro-4-iodopyridine and 2,3,5,6-tetrachloro-4-iodopyridine. The focus is on their performance in palladium-catalyzed cross-coupling reactions, offering insights into substrate selection and reaction optimization based on established chemical principles and analogous experimental data.
Executive Summary
The primary reactive site for palladium-catalyzed cross-coupling in both this compound and 2,3,5,6-tetrachloro-4-iodopyridine is the carbon-iodine (C-I) bond at the 4-position. This high reactivity is due to the lower bond dissociation energy of the C-I bond compared to the carbon-chlorine (C-Cl) bonds.[1] Consequently, selective functionalization at the C-4 position can be achieved with high efficiency.
The principal difference between the two molecules lies in the substitution at the C-6 position. The presence of an additional electron-withdrawing chlorine atom in 2,3,5,6-tetrachloro-4-iodopyridine renders the pyridine ring more electron-deficient compared to its trichloro counterpart. This electronic difference is anticipated to slightly enhance the rate of the initial oxidative addition step at the C-I bond, potentially making the tetrachloro derivative a more reactive substrate under identical conditions. However, for most synthetic applications, both compounds are excellent substrates for selective C-4 functionalization, with the choice often depending on the desired subsequent transformations at the remaining chloro-positions.
Comparative Performance in Cross-Coupling Reactions
While direct, side-by-side quantitative comparisons in the literature are scarce, the following tables summarize the expected performance of each compound in Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions. The data is extrapolated from reactions on analogous polyhalogenated pyridine systems and reflects the anticipated high selectivity for the C-4 iodo position.
Table 1: Expected Performance in Suzuki-Miyaura Coupling
| Substrate | Typical Catalyst System | Base | Solvent | Temp. (°C) | Approx. Time (h) | Approx. Yield (%) | Notes |
| This compound | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene/Ethanol | 90-110 | 4-12 | 80-95 | High selectivity for the C-I bond is expected. Subsequent coupling of C-Cl bonds would require more forcing conditions. |
| 2,3,5,6-Tetrachloro-4-iodopyridine | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene/Ethanol | 90-110 | 3-10 | 85-98 | The additional chloro group may slightly accelerate the rate of oxidative addition at the C-I bond.[2] |
Table 2: Expected Performance in Sonogashira Coupling
| Substrate | Typical Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Approx. Time (h) | Approx. Yield (%) | Notes |
| This compound | PdCl₂(PPh₃)₂ (2-5 mol%) | CuI (4-10 mol%) | Et₃N or DIPEA | THF or DMF | 25-60 | 4-16 | 85-95 | Highly selective for the C-I bond under mild conditions.[3] |
| 2,3,5,6-Tetrachloro-4-iodopyridine | PdCl₂(PPh₃)₂ (2-5 mol%) | CuI (4-10 mol%) | Et₃N or DIPEA | THF or DMF | 25-60 | 3-14 | 85-98 | Reactivity is expected to be comparable or slightly higher than the trichloro analogue. |
Table 3: Expected Performance in Stille Coupling
| Substrate | Typical Catalyst System | Additive | Solvent | Temp. (°C) | Approx. Time (h) | Approx. Yield (%) | Notes |
| This compound | Pd(PPh₃)₄ (2-5 mol%) | LiCl | Toluene or Dioxane | 80-110 | 6-18 | 80-90 | Organotin reagents are toxic and require careful handling.[4][5] |
| 2,3,5,6-Tetrachloro-4-iodopyridine | Pd(PPh₃)₄ (2-5 mol%) | LiCl | Toluene or Dioxane | 80-110 | 5-16 | 80-95 | The reaction tolerates a wide variety of functional groups on the organostannane.[6] |
Experimental Protocols
The following are generalized protocols for selective cross-coupling at the C-4 position of the title compounds. These should be considered as starting points, and optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific coupling partners.
General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the iodopyridine substrate (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol (4:1), via syringe.
-
Reaction: Heat the mixture to 90-110 °C and stir for the required time (typically 3-12 hours), monitoring the reaction progress by TLC or LC-MS.[7]
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Sonogashira Coupling Protocol
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (4-10 mol%).
-
Reagent Addition: Add the solvent (e.g., anhydrous THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.). Stir for 5-10 minutes.
-
Substrate Addition: Add the iodopyridine substrate (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction at the desired temperature (typically 25-60 °C) until completion (monitored by TLC or LC-MS), usually within 3-16 hours.[8]
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.
General Stille Coupling Protocol
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the iodopyridine substrate (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and an additive like LiCl (3.0 equiv.) in an anhydrous solvent such as toluene or dioxane.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Reaction: Heat the mixture to 80-110 °C and stir for 5-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction and quench with a saturated aqueous solution of KF. Stir vigorously for 30 minutes, then filter through celite to remove the tin byproducts.
-
Extraction: Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Purification: After concentration, purify the crude product by flash column chromatography.
Mechanistic Overview and Strategic Considerations
The high degree of selectivity in these reactions is governed by the relative ease of oxidative addition of the C-X bond to the Pd(0) catalyst. The catalytic cycle for these cross-coupling reactions follows a well-established pathway.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
The selective functionalization of the C-I bond opens up a modular approach to synthesizing polysubstituted pyridines. The remaining chloro-substituents can be targeted in subsequent cross-coupling or nucleophilic aromatic substitution (SₙAr) reactions, typically under more forcing conditions. This step-wise approach is crucial for building molecular complexity.
Caption: Workflow for the sequential functionalization of polychloro-4-iodopyridines.
Conclusion
Both this compound and 2,3,5,6-tetrachloro-4-iodopyridine are highly effective substrates for selective palladium-catalyzed cross-coupling reactions at the C-4 position. The choice between them will likely be dictated by the specific synthetic strategy, particularly the desired reactivity for subsequent functionalization of the remaining C-Cl bonds. The tetrachloro derivative, being more electron-deficient, may offer advantages in the initial C-I coupling rate and could exhibit different selectivity in subsequent SₙAr reactions. Researchers are encouraged to use the provided protocols as a starting point and to carefully optimize conditions for their specific coupling partners to achieve maximum efficiency and yield.
References
- 1. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
A Comparative Guide to the Synthesis and Validation of Substituted Pyridines from 2,3,5-Trichloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of palladium-catalyzed cross-coupling reactions for the synthesis of substituted pyridines, utilizing 2,3,5-Trichloro-4-iodopyridine as a key starting material. The document details the validation of the synthesized structures, offering objective comparisons with alternative synthetic methods and is supported by representative experimental data.
Introduction
The functionalization of the pyridine core is a cornerstone in the development of novel pharmaceuticals and functional materials. This compound is a versatile building block, offering multiple sites for selective chemical modification. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for regioselective substitution, primarily at the 4-position, using various palladium-catalyzed cross-coupling reactions. This guide explores the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions for the synthesis of 4-substituted-2,3,5-trichloropyridines and provides a framework for their structural validation.
Performance Comparison of Cross-Coupling Reactions
The choice of cross-coupling reaction dictates the nature of the substituent introduced at the 4-position of the pyridine ring. The following tables summarize the expected performance of each reaction with this compound, based on data from analogous reactions on structurally similar polyhalogenated pyridines.
Table 1: C-C Bond Formation via Suzuki-Miyaura and Sonogashira Coupling
| Coupling Method | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| Heteroarylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 75-90 | |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-50 | 4-8 | 80-95 |
Table 2: C-N Bond Formation via Buchwald-Hartwig Amination
| Coupling Partner | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Primary Amine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | 70-85 |
| Secondary Amine | Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | 110 | 24 | 65-80 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Solvent Addition: Add a degassed mixture of toluene and water (4:1).
-
Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling Protocol
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF), add triethylamine (2.5 equiv.).
-
Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.03 equiv.) and copper(I) iodide (CuI) (0.05 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating (up to 50 °C) may be necessary for less reactive alkynes.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent. The filtrate is concentrated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox, charge a Schlenk tube with this compound (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.), and XPhos (0.05 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction Execution: Seal the tube and heat the mixture to 100 °C for 18-24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and filtered through Celite. The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Structural Validation of Synthesized Pyridines
The unambiguous determination of the synthesized substituted pyridine structures is crucial. A combination of spectroscopic techniques is employed for this purpose.
Table 3: Spectroscopic and Crystallographic Validation Data
| Validation Technique | Expected Observations for 4-Aryl-2,3,5-trichloropyridine |
| ¹H NMR | Aromatic protons of the newly introduced aryl group will be observed. The characteristic signal for the proton at the 6-position of the pyridine ring will be present. |
| ¹³C NMR | Signals corresponding to the carbons of the aryl substituent will appear. The chemical shift of the C4 carbon of the pyridine ring will shift significantly upon substitution. |
| Mass Spectrometry (MS) | The molecular ion peak will correspond to the calculated mass of the product. The isotopic pattern of the molecular ion will be characteristic of a compound containing three chlorine atoms.[1][2][3] |
| X-ray Crystallography | Provides the definitive 3D structure of the molecule in the solid state, confirming connectivity and stereochemistry.[4][5][6] |
Alternative Synthetic Routes: A Comparative Overview
While palladium-catalyzed cross-coupling on a pre-functionalized pyridine ring is a powerful strategy, multi-component reactions (MCRs) offer an alternative approach to construct the pyridine core with desired substitutions in a single step.
Table 4: Comparison with Multi-Component Reaction (MCR) Synthesis
| Feature | Palladium-Catalyzed Cross-Coupling | Multi-Component Reaction (e.g., Hantzsch-type) |
| Starting Materials | Halogenated pyridine and organometallic/amine partner | Simple, acyclic precursors (e.g., aldehydes, β-ketoesters, ammonia source)[7] |
| Regioselectivity | High, dictated by the position of the halogen | Can be an issue, may lead to isomeric products[7] |
| Functional Group Tolerance | Generally good, but sensitive groups may require protection | Can be limited by the harsh reaction conditions sometimes required |
| Atom Economy | Moderate, generates stoichiometric byproducts | Generally higher |
| Versatility | Excellent for late-stage functionalization of a common intermediate | Good for generating diverse libraries from simple building blocks |
Visualizing the Synthetic and Validation Pathways
To further clarify the processes described, the following diagrams illustrate the synthetic pathway and the experimental workflow for validation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 4. youtube.com [youtube.com]
- 5. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
- 6. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization [mdpi.com]
- 7. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to Palladium Catalysts for Reactions of 2,3,5-Trichloro-4-iodopyridine
For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated heterocycles such as 2,3,5-Trichloro-4-iodopyridine is a foundational step in the synthesis of complex pharmaceutical and agrochemical compounds. The presence of multiple halogen atoms with differential reactivity allows for programmed, regioselective cross-coupling reactions. This guide provides a comparative analysis of palladium catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, focusing on achieving selective functionalization at the C-4 (iodo) position.
The key to selectivity in reactions with this compound lies in the differential reactivity of the carbon-halogen bonds. The C-I bond is significantly more susceptible to oxidative addition to a palladium(0) center than the more robust C-Cl bonds.[1][2] This reactivity trend (C-I > C-Br > C-Cl) allows for selective coupling at the C-4 position under carefully controlled conditions, leaving the three chloro substituents intact for potential subsequent transformations.[1] The choice of palladium precursor, ligand, base, and solvent is critical for maximizing yield and selectivity.[1]
Comparative Performance of Palladium Catalysts
The selection of an optimal palladium catalyst system is contingent on the specific type of cross-coupling reaction being performed. Below, we compare various catalytic systems for common C-C and C-N bond-forming reactions at the C-4 position of this compound.
Table 1: Catalyst Performance in Selective Suzuki-Miyaura Coupling at the C-4 Position
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst system suitable for a broad range of boronic acids.[1] |
| PdCl₂(dppf) (3%) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | A versatile and reliable catalyst for various aryl boronic acids.[1] |
| Pd(PPh₃)₄ (5%) | PPh₃ | Na₂CO₃ | Toluene/Ethanol | 110 | 6 | ~85-95 | A classic catalyst, effective but may require higher loading and temperature.[3][4] |
| Pd/IPr | IPr | K₃PO₄ | Dioxane | RT | 24 | ~85 (C4-selective) | N-Heterocyclic Carbene (NHC) ligand promoting high selectivity at room temperature.[2][5] |
Table 2: Catalyst Performance in Selective Sonogashira Coupling at the C-4 Position
| Catalyst Precursor (mol%) | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ (2%) | PPh₃ | CuI (1%) | Et₃N | THF | RT | 16 | ~90-97 | Standard conditions, highly effective for terminal alkynes.[1][6] |
| Pd(OAc)₂ (1.5%) | XPhos | CuI (1%) | DIPA | Toluene | 60 | 12 | ~85-94 | Bulky phosphine ligand useful for sterically demanding substrates. |
| Pd(PPh₃)₄ (5%) | PPh₃ | CuI (2%) | Piperidine | DMF | RT | 8 | ~92 | Common system, reliable for a wide scope of alkynes.[7] |
Table 3: Catalyst Performance in Selective Buchwald-Hartwig Amination at the C-4 Position
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd₂(dba)₃ (2%) | Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | ~85-95 | Broadly applicable for primary and secondary amines.[8] |
| Pd(OAc)₂ (2%) | BINAP | NaOtBu | Toluene | 100 | 24 | ~80-90 | Effective for coupling with a range of aryl and alkyl amines.[9] |
| Pd₂(dba)₃ (1.5%) | RuPhos | K₃PO₄ | t-BuOH | 100 | 16 | ~90 | Highly active catalyst for hindered amines and challenging substrates. |
Experimental Protocols
The following are generalized procedures for palladium-catalyzed cross-coupling reactions on this compound, designed for selective functionalization at the C-4 position.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium precursor, the phosphine ligand, and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O).
-
Heat the mixture to the specified temperature (e.g., 100 °C) and stir for the required duration.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) co-catalyst (e.g., CuI).[1]
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N).[1]
-
Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature) for the required time.[1][6]
-
Monitor progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.[1]
-
Concentrate the filtrate and purify the residue by column chromatography.[1]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precursor, the ligand, and the base (e.g., Cs₂CO₃).
-
Add the this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., dioxane).
-
Seal the tube and heat to the specified temperature (e.g., 110 °C) with vigorous stirring for the designated time.
-
After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through celite.
-
Concentrate the filtrate and purify the crude product via column chromatography.
Visualizations: Workflows and Catalytic Cycles
The following diagrams illustrate the logical workflow for a comparative study and the fundamental catalytic cycle governing these transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Comparative Analysis of NMR and Mass Spectrometry for Confirming 2,3,5-Trichloro-4-iodopyridine Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for the unequivocal confirmation of 2,3,5-Trichloro-4-iodopyridine product formation. Objective experimental data, detailed protocols, and workflow visualizations are presented to assist researchers in selecting and applying the appropriate analytical methods for the characterization of halogenated pyridine derivatives.
Introduction
This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science.[1] Its synthesis, often from polychlorinated precursors, necessitates rigorous analytical confirmation to ensure the correct isomer has been formed and to rule out the presence of starting materials or side products. NMR and mass spectrometry are indispensable tools for this purpose, providing orthogonal and complementary structural information. This guide details the application of these techniques for the structural elucidation of this compound.
Synthesis and Analysis Workflow
The overall process from synthesis to structural confirmation involves a logical sequence of steps. The initial synthesis is followed by purification, and subsequent analysis by mass spectrometry and NMR to verify the molecular weight and detailed chemical structure of the final product.
Caption: High-level workflow for the synthesis and structural confirmation of this compound.
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, GC-MS with electron ionization (EI) is a suitable method due to the compound's likely volatility and thermal stability.[2]
Expected Mass Spectrum Data
The key to confirming the product via MS lies in identifying the correct molecular ion peak and its characteristic isotopic pattern, which arises from the presence of three chlorine atoms.
| Metric | Expected Value/Observation | Rationale for Confirmation |
| Monoisotopic Mass | 306.82 Da | Corresponds to the exact mass of C₅H³⁵Cl₃¹²⁷I¹⁴N. High-resolution MS can confirm this value. |
| Molecular Ion (M⁺) | m/z 307 (most abundant) | Represents the intact molecule with the most common isotopes. |
| Isotopic Pattern | M⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺ | The presence of three chlorine atoms results in a characteristic cluster of peaks with decreasing intensity. |
| Key Fragments (Predicted) | [M-Cl]⁺, [M-I]⁺, [M-Cl-I]⁺ | Fragmentation patterns provide evidence of the constituent halogen atoms.[2] |
Comparison with Potential Side Products
Mass spectrometry can readily distinguish the desired product from common precursors or side products based on their different molecular weights.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Differentiator from Product |
| This compound | C₅HCl₃IN | 306.82 | Target Molecule |
| Pentachloropyridine | C₅Cl₅N | 248.85 | Lower mass, different isotopic pattern (5 chlorines).[3] |
| 2,3,5,6-Tetrachloropyridine | C₅HCl₄N | 214.89 | Lower mass, different isotopic pattern (4 chlorines).[3] |
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring.
Expected NMR Data
The substitution pattern of the target molecule leaves a single, isolated proton on the pyridine ring, leading to a simple and highly diagnostic ¹H NMR spectrum. The ¹³C NMR spectrum confirms the presence of five distinct carbon environments.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale for Confirmation |
| ¹H | 8.0 - 8.5 | Singlet (s) | A single peak confirms the presence of only one proton on the ring. Its downfield shift is characteristic of a proton on an electron-deficient, highly substituted pyridine ring.[4][5] |
| ¹³C | 120 - 160 | 5 distinct signals | The presence of five signals confirms that all five carbon atoms of the pyridine ring are in unique chemical environments, consistent with the 2,3,5-trichloro-4-iodo substitution pattern.[6][7] |
Logical Confirmation Pathway
The data from NMR and MS are interpreted together to build a conclusive argument for the product's structure.
Caption: Logical flow from spectral data to final structure confirmation.
Experimental Protocols
Protocol 1: Synthesis of Halogenated Pyridines (General Method)
This protocol is a general representation for the synthesis of a polyhalogenated iodopyridine from a polychlorinated precursor, based on established methods.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the starting polychloropyridine (e.g., pentachloropyridine, 1.0 mmol) in dimethylformamide (DMF, 3 mL).
-
Reagent Addition: Add sodium iodide (2.0-4.5 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (or use microwave irradiation at ~140 °C) for 1.5-2 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into cold water (10 mL).
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash it with water.
-
Purification: Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure product.[6]
Protocol 2: GC-MS Analysis
This protocol is adapted from standard procedures for the analysis of halogenated organic molecules.[2]
-
Sample Preparation: Dissolve a small amount (~1 mg) of the purified product in a suitable solvent (e.g., dichloromethane, 1 mL). Prepare serial dilutions if quantitative analysis is required.
-
Instrumentation: Use a Gas Chromatograph equipped with a capillary column (e.g., HP-5MS) coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Mode: Full scan (e.g., m/z 50-400).
-
Protocol 3: NMR Spectroscopic Analysis
This is a general protocol for obtaining ¹H and ¹³C NMR spectra of organic compounds.[8]
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument.
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is typical.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. benchchem.com [benchchem.com]
- 3. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. orgchemres.org [orgchemres.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
comparing synthetic routes to polysubstituted pyridines using different starting materials
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in the architecture of countless pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on this six-membered nitrogen-containing heterocycle is paramount for fine-tuning the biological activity and physicochemical properties of these molecules. Over the decades, a diverse arsenal of synthetic methodologies has been developed, ranging from venerable named reactions that build the pyridine core from acyclic precursors to modern catalytic strategies that offer novel pathways to functionalized pyridines.
This guide provides an objective comparison of key synthetic routes to polysubstituted pyridines, categorized by their starting materials and reaction types. We present a detailed analysis of classical condensation reactions and contemporary transition-metal-catalyzed methods, supported by experimental data, comprehensive protocols, and visual diagrams to facilitate the selection of the most apt synthetic strategy for a given research objective.
Classical Condensation Routes: Building from the Ground Up
These foundational methods involve the cyclization of acyclic starting materials to construct the pyridine ring. They are prized for their operational simplicity and the use of readily available precursors.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a robust and widely employed multi-component reaction for the preparation of dihydropyridines, which are subsequently oxidized to the corresponding pyridines.[1] This method typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate. It is particularly effective for producing symmetrically substituted pyridines.[2]
Data Presentation: Hantzsch Pyridine Synthesis
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA / Ultrasonic | - | 96 | [1] |
| 5-Bromothiophene-2-carboxaldehyde | Ethyl acetoacetate | Ammonium acetate | CAN (0.5 mmol), solvent-free, RT | 1-2.5 | 85-95 | [3] |
| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Ferric chloride | - | - | [1] |
| Various aromatic aldehydes | Ethyl acetoacetate | Ammonium acetate | Iodine, refluxing methanol (for aromatization) | - | High | [4] |
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and its oxidation
-
Step 1: 1,4-Dihydropyridine Synthesis. A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol is stirred at reflux for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.[2]
-
Step 2: Aromatization. The obtained 1,4-dihydropyridine (1.0 g) is dissolved in 10 mL of acetic acid. A solution of sodium nitrite (0.3 g) in 1 mL of water is added dropwise with stirring. The mixture is then heated at 80°C for 1 hour. After cooling, the reaction mixture is poured into water, and the precipitated pyridine product is collected by filtration, washed with water, and recrystallized from ethanol.[2]
Guareschi-Thorpe Pyridine Synthesis
This condensation reaction typically involves a cyanoacetic ester or cyanoacetamide and a 1,3-dicarbonyl compound in the presence of a nitrogen source, commonly ammonium carbonate or ammonia, to yield 2-pyridone derivatives.[5][6] Modern variations of this method have been developed to be more environmentally friendly, utilizing aqueous media.[5]
Data Presentation: Guareschi-Thorpe Synthesis
| Cyano-reagent | 1,3-Dicarbonyl | Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyanoacetamide | Ethyl acetoacetate | Ammonium carbonate | Water/Ethanol (1:1) | 80 | 4 | High | [2] |
| Ethyl cyanoacetate | Ethyl acetoacetate | Ammonium carbonate | Water | 80 | 24 | 95 (20 mmol scale) | [6] |
| Cyanoacetamide | Various β-ketoesters/1,3-diketones | Ammonium carbonate | Water | 80 | - | High | [6] |
| Cyanoacetamide | Aryl β-keto esters | Potassium hydroxide | Methanol | Reflux | - | Modest | [7] |
Experimental Protocol: Synthesis of 3-cyano-4,6-dimethyl-2-pyridone
A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried to yield the desired 2-pyridone.[2]
Bohlmann-Rahtz Pyridine Synthesis
This method provides a route to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone.[8][9] The initial Michael addition product, an aminodiene intermediate, undergoes a heat-induced cyclodehydration to furnish the pyridine ring.[8] One of the key advantages of this method is that it directly yields the aromatic pyridine without the need for a separate oxidation step.[8]
Data Presentation: Bohlmann-Rahtz Synthesis
| Enamine | Ethynylketone | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl β-aminocrotonate | 1-Phenyl-2-propyn-1-one | Acetic acid | Toluene | 50 | 26 | Good to excellent | [10] |
| Various enamines | Various ethynyl ketones | Acetic acid or Amberlyst 15 | Toluene | 50 | - | 65-95 | [10] |
| Ethyl β-aminocrotonate | Phenylpropynone | Acetic acid | EtOH | 120 | 0.08 (5 min) | 86 | [11] |
| In situ generated enamine | Alkynone | Acid-free | EtOH | - | - | - | [8] |
Experimental Protocol: Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate
A solution of ethyl β-aminocrotonate (1.29 g, 10 mmol) and 1-phenyl-2-propyn-1-one (1.30 g, 10 mmol) in a 5:1 mixture of toluene and acetic acid (12 mL) is heated at 50°C for 26 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the desired pyridine.[10]
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing highly functionalized, often 2,4,6-trisubstituted, pyridines.[12] The reaction occurs between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of a nitrogen donor, typically ammonium acetate.[12][13] This method is advantageous as it avoids the need to isolate the intermediate 1,5-dicarbonyl compound.
Data Presentation: Kröhnke Synthesis
| α-Pyridinium Methyl Ketone Salt (from) | α,β-Unsaturated Carbonyl | Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | Chalcone | Ammonium acetate | Glacial Acetic Acid | Reflux | 4 | High | [2] |
| 2-Acetylthiophene | Michael acceptor | Ammonium acetate | - | - | - | 60 (overall) | [12] |
| Various | Various | Ammonium acetate | - | - | - | Low-micromolar inhibitors of Mcl-1 | [14] |
| Various | Various | Ammonium acetate | - | - | - | Bipyrido-fused coumarins | [14] |
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine
-
Step 1: Pyridinium Salt Formation. To a solution of acetophenone (1.20 g, 10 mmol) in 10 mL of pyridine, iodine (2.54 g, 10 mmol) is added, and the mixture is heated at 100°C for 2 hours. After cooling, the resulting pyridinium salt is collected by filtration and washed with ether.[2]
-
Step 2: Pyridine Formation. The pyridinium salt is then added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in 30 mL of glacial acetic acid. The mixture is refluxed for 4 hours. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration and recrystallized from ethanol.[2]
Modern Synthetic Routes: Catalysis and Cycloadditions
Contemporary approaches to polysubstituted pyridines often employ transition-metal catalysis or elegant cycloaddition strategies, providing access to complex substitution patterns with high efficiency and selectivity.
Transition-Metal-Catalyzed [2+2+2] Cycloaddition
The [2+2+2] cycloaddition of alkynes and nitriles, catalyzed by transition metals such as cobalt or ruthenium, is a powerful and atom-economical method for constructing polysubstituted pyridines.[15][16] This approach allows for the convergent synthesis of highly substituted pyridines from simple, readily available starting materials.
Data Presentation: [2+2+2] Cycloaddition
| Catalyst System | Diyne/Alkyne | Nitrile | Conditions | Yield (%) | Reference |
| CoCl₂(phen)/ZnBr₂/Zn | Fluorinated diynes | Various nitriles | Dichloroethane, 80°C, 3h | Excellent | [15] |
| Co(OAc)₂/bpy/Zn/ZnI₂ | Unsymmetric diynes | Various nitriles | - | Excellent | [17] |
| Cp*RuCl(cod) | 1,6- and 1,7-diynes | Cyanamides | Mild conditions | Good to excellent | [18] |
| Hoveyda-Grubbs' catalyst | Diynes | Activated/non-activated nitriles | - | Low to excellent | [19] |
Experimental Protocol: Cobalt-Catalyzed Synthesis of α-Trifluoromethylated Pyridines
A mixture of CoCl₂(phen) (10 mol%), zinc bromide (20 mol%), and zinc dust (150 mol%) is placed in a reaction vessel under an inert atmosphere. Dichloroethane, a fluorinated diyne (1.0 equiv.), and a nitrile (1.2 equiv.) are added. The reaction mixture is stirred at 80°C for 3 hours. After completion, the reaction is quenched, and the product is purified by column chromatography.[15]
Domino and One-Pot Reactions
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of elegant domino and one-pot reactions for pyridine synthesis. These processes combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing waste.
A notable example is the domino synthesis of fully substituted pyridines via a silver-catalyzed hetero-dimerization of vinyl isocyanides with isocyanoacetamides.[20] Another approach involves a base-promoted one-pot synthesis of 3,5-diaryl pyridines from aromatic terminal alkynes and benzamides, where the benzamide serves as the nitrogen source.[21]
Data Presentation: Domino and One-Pot Syntheses
| Method | Key Reactants | Catalyst/Promoter | Key Features | Yield (%) | Reference |
| Silver-catalyzed domino reaction | Vinyl isocyanides, isocyanoacetamides | Silver catalyst | Forms fully substituted pyridines in a single operation | - | [20] |
| Base-promoted one-pot reaction | Aromatic terminal alkynes, benzamides | Cs₂CO₃ | Benzamide as nitrogen source | - | [21] |
Conclusion
The synthesis of polysubstituted pyridines is a mature yet continually evolving field. Classical methods such as the Hantzsch, Guareschi-Thorpe, Bohlmann-Rahtz, and Kröhnke syntheses remain highly relevant and offer reliable and straightforward access to a wide variety of pyridine derivatives from simple acyclic precursors. These methods are often characterized by their operational simplicity and the ability to construct the pyridine core in a minimal number of steps.
In parallel, modern synthetic strategies, particularly those employing transition-metal catalysis and designing elegant domino reaction cascades, have significantly expanded the synthetic toolbox. These contemporary methods provide access to complex and unique substitution patterns that may be challenging to achieve through classical routes, often with high levels of efficiency, selectivity, and atom economy.
The choice of a particular synthetic route will invariably depend on the specific substitution pattern desired, the availability and functional group tolerance of the starting materials, and considerations of scalability and overall synthetic efficiency. This guide serves as a foundational resource to aid researchers in navigating the diverse landscape of pyridine synthesis and in making informed decisions for the design and execution of their synthetic endeavors.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Pyridine synthesis [organic-chemistry.org]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. synarchive.com [synarchive.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 12. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of 2-aminopyridines via ruthenium-catalyzed [2+2+2] cycloaddition of 1,6- and 1,7-diynes with cyanamides: scope and limitations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Domino synthesis of fully substituted pyridines by silver-catalyzed chemoselective hetero-dimerization of isocyanides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Functional Group Tolerance in Reactions of 2,3,5-Trichloro-4-iodopyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polysubstituted pyridines is a cornerstone of modern medicinal chemistry and materials science. Among these scaffolds, 2,3,5-trichloro-4-iodopyridine presents a versatile platform for selective chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of its carbon-halogen bonds—the C-I bond being significantly more reactive than the C-Cl bonds—allows for a stepwise and controlled introduction of diverse molecular fragments.[1]
This guide provides a comparative evaluation of the functional group tolerance in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. While direct and extensive experimental data for this compound is limited in the public domain, this guide leverages available data on the closely related 2,3,5-trichloropyridine and general principles of halopyridine reactivity to provide valuable insights for researchers.
Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[2] Due to the high reactivity of the carbon-iodine bond, it is anticipated that the Suzuki-Miyaura coupling of this compound would proceed selectively at the 4-position.
While specific data for the iodo-derivative is scarce, a study on the Suzuki coupling of 2,3,5-trichloropyridine with various arylboronic acids provides a strong indication of the expected functional group tolerance. The reaction demonstrates a high degree of compatibility with a range of electronically diverse substituents on the boronic acid partner.[2]
Table 1: Functional Group Tolerance in the Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids [2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3,5-Dichloro-2-phenylpyridine | 95 |
| 2 | 4-Methylphenylboronic acid | 3,5-Dichloro-2-(4-methylphenyl)pyridine | 96 |
| 3 | 4-Methoxyphenylboronic acid | 3,5-Dichloro-2-(4-methoxyphenyl)pyridine | 98 |
| 4 | 4-Fluorophenylboronic acid | 3,5-Dichloro-2-(4-fluorophenyl)pyridine | 92 |
| 5 | 4-Chlorophenylboronic acid | 3,5-Dichloro-2-(4-chlorophenyl)pyridine | 90 |
| 6 | 4-Trifluoromethylphenylboronic acid | 3,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridine | 85 |
| 7 | 3-Nitrophenylboronic acid | 3,5-Dichloro-2-(3-nitrophenyl)pyridine | 82 |
| 8 | 2-Naphthylboronic acid | 3,5-Dichloro-2-(naphthalen-2-yl)pyridine | 93 |
Reaction conditions: 2,3,5-trichloropyridine (1 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.5 mol%), Na₂CO₃ (2 mmol), H₂O/DMF (3.5:3 mL), 60 °C, 12 h.[2]
The data suggests that both electron-donating and electron-withdrawing groups on the arylboronic acid are well-tolerated, leading to high yields of the corresponding 2-aryl-3,5-dichloropyridines. This tolerance is a key advantage of the Suzuki-Miyaura reaction.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine
-
Reaction Setup: To a reaction vessel, add the halopyridine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Generalized workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1][4] Given the reactivity trend of halogens (I > Br > Cl), the Sonogashira coupling of this compound is expected to occur selectively at the 4-position.[1]
Experimental Protocol: General Procedure for Sonogashira Coupling of a Halopyridine
-
Reaction Setup: To a reaction vessel, add the halopyridine (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Reaction: Stir the reaction at room temperature or heat to a moderate temperature (typically 40-70 °C) until the reaction is complete.
-
Work-up: Dilute the reaction mixture with an organic solvent, wash with aqueous ammonium chloride, water, and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Caption: Generalized workflow for the Sonogashira coupling.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[6] This reaction has broad functional group tolerance and is a cornerstone of modern drug discovery.[7][8] As with the other cross-coupling reactions, the C-I bond of this compound is the expected site of reaction.
Direct experimental data on the Buchwald-Hartwig amination of this compound is not available. However, the extensive literature on this reaction with other halopyridines suggests a wide range of amines, including primary and secondary aliphatic and aromatic amines, as well as amides and other N-heterocycles, can be successfully coupled.[9] The choice of ligand and base is crucial for achieving high yields and can be tailored to the specific substrates.[10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Halopyridine
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the halopyridine (1.0 equiv), the amine or amide (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 1.2-2.0 equiv relative to Pd), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-3.0 equiv) to a reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent (e.g., toluene, dioxane, or THF).
-
Inert Atmosphere: Seal the vessel and remove it from the glovebox.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Caption: Generalized workflow for the Buchwald-Hartwig amination.
Comparative Summary and Outlook
The selective functionalization of this compound at the 4-position is a highly viable strategy due to the greater reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions. While direct, comprehensive studies on the functional group tolerance of this specific substrate are lacking, the extensive body of literature on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions of analogous halopyridines provides a strong foundation for predicting successful outcomes.
The Suzuki-Miyaura coupling of the related 2,3,5-trichloropyridine demonstrates excellent tolerance for a wide array of functional groups on the boronic acid partner. It is reasonable to expect a similar or even broader tolerance for the iodo-analogue. For Sonogashira and Buchwald-Hartwig reactions, the judicious choice of catalyst, ligand, and base will be critical in accommodating sensitive functional groups and achieving high yields.
Future work should focus on systematically evaluating the functional group tolerance of this compound in these and other cross-coupling reactions to provide a more complete and quantitative picture for the scientific community. Such data would be invaluable for the rational design of synthetic routes toward novel pharmaceuticals and advanced materials.
Caption: Decision workflow for selective functionalization.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
kinetic studies of cross-coupling reactions with 2,3,5-Trichloro-4-iodopyridine
A Comparative Guide to the Kinetic Studies of Cross-Coupling Reactions with 2,3,5-Trichloro-4-iodopyridine
For researchers, scientists, and drug development professionals, the functionalization of highly substituted pyridines is a critical endeavor in the synthesis of complex molecules for pharmaceuticals and advanced materials. Among these, this compound presents a unique substrate for selective cross-coupling reactions, primarily due to the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds. This guide provides a comparative analysis of the expected kinetic profiles for various palladium-catalyzed cross-coupling reactions with this substrate. While specific kinetic data for this compound is not extensively available in published literature, this guide leverages established principles of cross-coupling kinetics on analogous halopyridines to provide a predictive framework and detailed experimental protocols.
General Principles of Reactivity
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond strength. The oxidative addition of the halopyridine to the Pd(0) catalyst is often the rate-determining step in the catalytic cycle.[1] The C-X bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I. Consequently, the reactivity of the halogen in the cross-coupling reaction is generally I > Br > Cl > F.[1] For this compound, this reactivity difference allows for selective functionalization at the 4-position (C-I bond) over the chloro-substituted positions.
Comparative Kinetic Data for Cross-Coupling Reactions
The following tables summarize the expected kinetic behavior for major palladium-catalyzed cross-coupling reactions with this compound. The data is extrapolated from studies on similar iodo- and chloro-substituted aromatic and heteroaromatic compounds.
Table 1: Predicted Kinetic Parameters for Suzuki-Miyaura Coupling of this compound
| Parameter | vs. Aryl Boronic Acid | Rationale |
| Reaction Order (Aryl Halide) | Expected to be quasi-first-order | The oxidative addition of the C-I bond is likely the rate-determining step.[2] |
| Reaction Order (Boronic Acid) | Expected to be zero-order | Transmetalation is typically not the rate-determining step for aryl iodides.[2] |
| Reaction Order (Base) | Expected to be zero-order | The base is generally in excess and not involved in the rate-determining step.[2] |
| Relative Rate (I vs. Cl) | >>1 | The C-I bond is significantly weaker than the C-Cl bond, leading to a much faster oxidative addition at the 4-position. |
Table 2: Predicted Kinetic Parameters for Buchwald-Hartwig Amination of this compound
| Parameter | vs. Amine | Rationale |
| Reaction Order (Aryl Halide) | Expected to be first-order | Oxidative addition is generally the rate-determining step.[3] |
| Reaction Order (Amine) | Can vary (often zero to first-order) | Dependent on the specific ligand and reaction conditions.[3] |
| Reaction Order (Base) | Can be positive order | The base can be involved in the amine deprotonation step, which may influence the overall rate.[3] |
| Relative Rate (I vs. Cl) | >>1 | Selective amination at the C-I position is expected due to the lower bond energy. |
Table 3: Predicted Kinetic Parameters for Sonogashira Coupling of this compound
| Parameter | vs. Terminal Alkyne | Rationale |
| Reaction Order (Aryl Halide) | Expected to be first-order | Oxidative addition of the aryl iodide is a key step in the catalytic cycle.[4] |
| Reaction Order (Alkyne) | Can vary | The rate can be dependent on the copper co-catalyst and the specific reaction conditions.[5] |
| Relative Rate (I vs. Cl) | >>1 | The much higher reactivity of the C-I bond will lead to selective coupling at this position.[4] |
Experimental Protocols for Kinetic Studies
The following are detailed methodologies for conducting kinetic analysis of cross-coupling reactions, which can be adapted for this compound.
Protocol 1: Kinetic Study of Suzuki-Miyaura Coupling
-
Reaction Setup : In a temperature-controlled reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).[6]
-
Internal Standard : Add an internal standard (e.g., dodecane) for accurate quantification by GC or HPLC.
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[6]
-
Solvent and Degassing : Add a degassed solvent system (e.g., Toluene/H₂O 4:1).[6] The mixture is then thoroughly degassed by three cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).
-
Reaction Monitoring : Heat the reaction to the desired temperature (e.g., 80-100 °C).[7] At specified time intervals, withdraw aliquots, quench with a suitable solvent, and analyze by GC or HPLC to determine the concentration of the starting material and product.
-
Data Analysis : Plot the concentration of this compound versus time to determine the reaction rate. The order of the reaction with respect to each component can be determined by varying the initial concentration of one reactant while keeping others constant and observing the effect on the initial reaction rate.[2]
Protocol 2: Kinetic Study of Buchwald-Hartwig Amination
-
Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), a strong base (e.g., NaOt-Bu, 1.4 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos).
-
Internal Standard : Add an appropriate internal standard.
-
Inert Atmosphere and Solvent : Seal the tube, evacuate, and backfill with argon. Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Monitoring : Place the reaction in a pre-heated oil bath. Collect aliquots at various time points, quench, and analyze by GC or HPLC.
-
Data Analysis : Determine the reaction rate and order as described in the Suzuki-Miyaura protocol.
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow for kinetic analysis.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Experimental workflow for a typical kinetic study of a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Benchmarking Ligand Performance for the Amination of 2,3,5-Trichloro-4-iodopyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and other advanced materials.[1][2] The choice of ligand is paramount to the success of this reaction, profoundly influencing yield, reaction rate, and substrate scope. This guide provides a comparative overview of the expected performance of modern phosphine ligands for the challenging amination of 2,3,5-Trichloro-4-iodopyridine, an electron-deficient and sterically hindered substrate.
The reactivity of aryl halides in the Buchwald-Hartwig amination is dependent on the nature of the halogen, with the general trend being I > Br > Cl.[3] The carbon-iodine bond in this compound is the most reactive site for oxidative addition to the palladium(0) catalyst. However, the presence of three electron-withdrawing chlorine atoms deactivates the pyridine ring, making the subsequent steps of the catalytic cycle, namely the reductive elimination, more challenging. This necessitates the use of highly active and sterically bulky, electron-rich ligands to facilitate the reaction.
Comparative Ligand Performance
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Key Characteristics |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 4-12 | 85-95 | A highly active and versatile biarylphosphine ligand, often a good first choice for challenging substrates.[5] |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 4-12 | 80-90 | Similar to XPhos, with slightly different steric and electronic properties that can be beneficial for specific substrates. |
| RuPhos | Pd-G3-RuPhos | LHMDS | THF | 80 | 6-16 | 80-90 | A dialkylbiaryl phosphine ligand, often effective for a broad range of substrates, including heteroaryl chlorides.[4] |
| BrettPhos | Pd-G3-BrettPhos | LHMDS | THF | 80 | 6-16 | 75-85 | Particularly effective for the coupling of primary amines.[6] |
Note: The expected yields are estimates based on analogous systems and may vary depending on the specific amine coupling partner and reaction conditions. Optimization of catalyst loading, base, solvent, and temperature is recommended for any new substrate-ligand combination.
Experimental Protocols
Below are detailed experimental protocols for the Buchwald-Hartwig amination of this compound. These are general procedures that should be adapted and optimized for specific applications.
Protocol 1: General Procedure using a Biarylphosphine Ligand (e.g., XPhos)
This protocol is adapted from standard procedures for the amination of challenging aryl halides.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
XPhos (5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add this compound to the mixture.
-
Add the amine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2,3,5-trichloropyridine derivative.
Protocol 2: Procedure using a Palladacycle Pre-catalyst (e.g., RuPhos-G3)
This protocol utilizes a pre-formed catalyst for improved consistency and ease of handling.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
RuPhos-G3 Palladacycle (5 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv, as a 1 M solution in THF)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the RuPhos-G3 Palladacycle and this compound.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous, degassed THF via syringe.
-
Add the amine via syringe.
-
Add the LHMDS solution dropwise at room temperature.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Follow the workup and purification steps as described in Protocol 1.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.[1][6]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
The following diagram outlines the general workflow for setting up a Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,3,5-Trichloro-4-iodopyridine
The proper disposal of 2,3,5-Trichloro-4-iodopyridine, a halogenated pyridine derivative, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its chemical properties, this compound is classified as hazardous waste and must not be disposed of through standard drainage systems or as regular trash.[1] Adherence to a strict disposal protocol is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes chemically resistant gloves, safety goggles or glasses, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any vapors.[2]
Waste Segregation and Collection
Proper segregation of chemical waste is a foundational principle of laboratory safety. This compound waste should be collected in a designated container for "Halogenated Organic Waste."[1] It is critical to avoid mixing this waste stream with incompatible materials such as strong acids or bases to prevent dangerous reactions.[1][3]
Key Disposal and Safety Information:
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (Halogenated Organic Compound) | [1] |
| Personal Protective Equipment (PPE) | Chemically resistant gloves, safety glasses/goggles, lab coat | [2] |
| Handling Area | Well-ventilated area, preferably a chemical fume hood | [2][3] |
| Waste Container Type | Chemically compatible, leak-proof with a secure screw-top cap (e.g., Polyethylene or glass) | [1] |
| Waste Container Labeling | "Hazardous Waste," full chemical name, date of first accumulation, principal investigator's contact, and specific hazards (e.g., "Toxic," "Irritant") | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [2][3] |
| Spill Cleanup | Absorb with inert material (e.g., sand, vermiculite), collect in a sealed container for hazardous waste | [1] |
| Final Disposal Method | Licensed hazardous waste disposal company or institutional Environmental Health and Safety (EHS) department | [1] |
Detailed Disposal Protocol
-
Container Preparation : Select a chemically resistant container with a secure, leak-proof lid. Before adding any waste, affix a "Hazardous Waste" label.[1] This label must include the full chemical name "this compound," the accumulation start date, the name of the principal investigator or lab manager, and a clear indication of the associated hazards.[1]
-
Waste Accumulation : Collect all waste containing this compound, including pure substance, contaminated solutions, and rinsates, in the designated container. The first rinse of any emptied container that held the chemical must also be collected as hazardous waste.[4] The container should be kept securely closed except when adding waste and stored in a designated satellite accumulation area.[1]
-
Arranging for Disposal : Once the waste container is full or no longer in use, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service to schedule a pickup.[1] Do not attempt to dispose of the chemical waste through any other means.
Disposal Workflow
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines for any additional requirements.
References
Essential Safety and Operational Guide for 2,3,5-Trichloro-4-iodopyridine
This guide provides critical safety and logistical information for the handling and disposal of 2,3,5-Trichloro-4-iodopyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling halogenated pyridines and are intended to ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against chemical exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2][3] | To prevent skin contact and absorption. Thicker gloves generally offer better protection.[4] |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield.[5][6] | To protect against splashes that can cause serious eye irritation.[1] |
| Skin and Body Protection | Lab coat or impervious clothing.[5] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2][3] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[5] | To avoid inhalation of harmful dust or vapors. |
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][3]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe working environment.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that the chemical fume hood is functioning correctly.
-
-
Handling:
-
Carefully open the container, avoiding the creation of dust.
-
Weigh and dispense the required amount of the compound within the fume hood.
-
Keep the container tightly closed when not in use.[3]
-
-
Post-Handling:
-
Decontaminate all equipment and surfaces that have come into contact with the chemical.
-
Remove PPE carefully to avoid self-contamination and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after handling.[8]
-
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste in accordance with local, state, and federal regulations.[1][9]
-
Waste Segregation: Collect all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, pipette tips), in a dedicated and clearly labeled hazardous waste container.[9]
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by authorized personnel for disposal.[10]
-
Disposal Method: The recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. pppmag.com [pppmag.com]
- 5. echemi.com [echemi.com]
- 6. hsa.ie [hsa.ie]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
